molecular formula C12H17NO5S B2519533 (4-Diethylsulfamoyl-phenoxy)-acetic acid CAS No. 50283-86-8

(4-Diethylsulfamoyl-phenoxy)-acetic acid

Cat. No.: B2519533
CAS No.: 50283-86-8
M. Wt: 287.33
InChI Key: DYFQLKIGVZIPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Diethylsulfamoyl-phenoxy)-acetic acid is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33. The purity is usually 95%.
BenchChem offers high-quality (4-Diethylsulfamoyl-phenoxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Diethylsulfamoyl-phenoxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(diethylsulfamoyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFQLKIGVZIPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: (4-Diethylsulfamoyl-phenoxy)-acetic acid (CAS 50283-86-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Diethylsulfamoyl-phenoxy)-acetic acid (CAS: 50283-86-8) is a specialized bifunctional pharmacophore building block utilized extensively in advanced medicinal chemistry[1][2]. Characterized by a phenoxyacetic acid core substituted with a para-diethylsulfamoyl group, it is predominantly employed in the synthesis of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) antagonists[3]. This whitepaper provides a comprehensive overview of its physicochemical properties, mechanistic utility in drug design, and field-proven, self-validating synthetic workflows.

Chemical Identity and Physicochemical Properties

Understanding the structural properties of CAS 50283-86-8 is critical for predicting its behavior in organic synthesis and biological systems. The molecule presents a highly ionizable carboxylic acid tail and a lipophilic, sterically demanding sulfonamide head.

PropertyValue
Chemical Name (4-Diethylsulfamoyl-phenoxy)-acetic acid
CAS Registry Number 50283-86-8
MDL Number MFCD02708667
Molecular Formula C12H17NO5S
Molecular Weight 287.33 g/mol
SMILES O=C(O)COC1=CC=C(S(=O)(N(CC)CC)=O)C=C1
Structural Features Phenoxy ether, terminal carboxylic acid, tertiary sulfonamide
Physical State Solid (typically white to off-white powder)

Data aggregated from standard chemical suppliers and spectral databases[1][2].

Mechanistic Role in Drug Discovery: CRTH2 Antagonism

The PGD2-CRTH2 Axis

CRTH2 (also known as DP2) is a G-protein coupled receptor activated by Prostaglandin D2 (PGD2). It is highly expressed on Th2 cells, eosinophils, and basophils, making it a primary target for mitigating allergic inflammation in conditions like asthma, COPD, and atopic dermatitis[3].

Pharmacophore Rationale

When incorporated into larger molecular scaffolds (such as substituted naphthylacetic acids developed in pharmaceutical pipelines), the (4-Diethylsulfamoyl-phenoxy) moiety serves two critical functions:

  • Hydrogen Bonding & Orientation: The ether oxygen and sulfonamide oxygens act as potent hydrogen-bond acceptors, anchoring the molecule within the CRTH2 binding pocket.

  • Steric and Lipophilic Tuning: The diethyl substitution on the sulfonamide nitrogen provides necessary steric bulk and lipophilicity to occupy hydrophobic sub-pockets. This precise spatial arrangement enhances receptor selectivity over related prostanoid receptors (e.g., DP1), preventing off-target effects.

Pathway Visualization

The following diagram illustrates the intervention point of CRTH2 antagonists synthesized using this building block.

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 Binds Th2 Th2 Cells & Eosinophils CRTH2->Th2 Activates Inflammation Allergic Inflammation Th2->Inflammation Mediates Antagonist CRTH2 Antagonist (e.g., Naphthylacetic acids) Antagonist->CRTH2 Blocks

Caption: Mechanism of PGD2-CRTH2 signaling and targeted blockade by CRTH2 antagonists.

Synthetic Utility and Experimental Workflows

As a carboxylic acid, CAS 50283-86-8 is primed for derivatization. It is most commonly subjected to amide coupling or esterification to attach the sulfamoyl-phenoxy fragment to complex aromatic cores (e.g., via direct amidation or as a precursor to Suzuki coupling substrates).

Standard Amide Coupling Protocol (Self-Validating System)

The following protocol details the activation and coupling of (4-Diethylsulfamoyl-phenoxy)-acetic acid with a primary or secondary amine. The protocol is designed as a self-validating system, ensuring that intermediate states are confirmed before downstream processing.

Reagents:

  • (4-Diethylsulfamoyl-phenoxy)-acetic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve (4-Diethylsulfamoyl-phenoxy)-acetic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes.

    • Causality Note: Pre-activation ensures the full formation of the active OAt ester. This minimizes side reactions (such as dimerization) upon the introduction of the amine and ensures high coupling efficiency, particularly for sterically hindered substrates.

  • Coupling: Introduce the target amine (1.1 eq) to the reaction mixture. Stir continuously at room temperature for 2 to 4 hours.

  • In-Process Validation (LC-MS): Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Check: Proceed to workup only when the chromatogram confirms the disappearance of the starting material mass (m/z 286 [M-H]⁻) and the appearance of the desired product mass.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality Note: The acidic wash strips away unreacted amine and DIPEA, while the basic wash neutralizes and removes residual acidic byproducts (e.g., HOAt).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Synthesis_Workflow Start Start: (4-Diethylsulfamoyl-phenoxy)-acetic acid (CAS 50283-86-8) Activation Carboxylic Acid Activation (HATU / DIPEA in DMF) Start->Activation Amine Addition of Target Amine (e.g., Naphthyl derivative) Activation->Amine Coupling Amide Coupling Reaction (RT, 2-4 hours) Amine->Coupling Validation In-Process Validation (LC-MS confirmation) Coupling->Validation Purification Workup & Purification (Flash Chromatography) Validation->Purification Product Final Coupled Product Purification->Product

Caption: Step-by-step workflow for the amide coupling of CAS 50283-86-8 with in-process validation.

Analytical Validation

To ensure the integrity of the starting material before complex synthesis, rigorous analytical validation is required.

LC-MS Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 214 nm and 254 nm; Electrospray Ionization (ESI) in both positive and negative modes.

  • Expected Outcome: A sharp peak with a retention time corresponding to the lipophilic nature of the compound, presenting a strong [M-H]⁻ ion at m/z 286.1 in negative ion mode due to the readily ionizable carboxylic acid.

References

  • ChemicalBook . (4-DIETHYLSULFAMOYL-PHENOXY)-ACETIC ACID CAS#: 50283-86-8. 1

  • BLD Pharm . 50283-86-8 | (4-Diethylsulfamoyl-phenoxy)-acetic acid. 2

  • Google Patents . EP2358677A1 - Naphthylacetic acids used as crth2 antagonists or partial agonists. 3

Sources

Molecular weight and formula of C12H17NO5S sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of C12H17NO5S Sulfonamide Derivatives

Abstract

Sulfonamide-based compounds represent a cornerstone in medicinal chemistry, with applications ranging from antimicrobial agents to diuretics and anti-inflammatory drugs.[1] The precise determination of their molecular formula and weight is a non-negotiable prerequisite in drug discovery and quality control, ensuring compound identity, purity, and safety. This technical guide provides a comprehensive framework for researchers and drug development professionals on the definitive characterization of sulfonamide derivatives with the specific molecular formula C12H17NO5S. We delve into the theoretical calculations of molecular weight and elemental composition, followed by detailed, field-proven experimental protocols for mass spectrometry and elemental analysis. The causality behind methodological choices is explained, emphasizing a self-validating system where orthogonal analytical techniques converge to provide unequivocal structural confirmation.

The Significance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group, R−S(=O)₂−NR₂, is a privileged scaffold in modern pharmacology.[2] Initially celebrated for ushering in the era of antibacterial chemotherapy, the versatility of the sulfonamide moiety has led to its incorporation into a vast array of therapeutic agents.[1][3] These compounds function through various mechanisms, most notably by acting as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, an enzyme essential for folic acid synthesis.[4] This disruption of a vital metabolic pathway results in a bacteriostatic effect.[5] Beyond their antibacterial properties, sulfonamide derivatives are integral to drugs treating conditions such as type 2 diabetes, glaucoma, and certain cancers.[3][6]

The specific formula C12H17NO5S suggests a molecule with a rich combination of functional groups, necessitating a robust and multi-faceted analytical approach for its characterization. Accurate molecular weight and formula confirmation are the first steps in establishing a compound's identity, forming the foundation for all subsequent preclinical and clinical development.

Theoretical Molecular Weight and Elemental Composition

Before any experimental verification, the theoretical molecular properties of C12H17NO5S must be precisely calculated. These values serve as the benchmark against which all empirical data are compared. The calculation relies on the standard atomic weights of the constituent elements.[7]

Molecular Weight Calculation

The molecular weight (MW) is the mass of a single molecule, while the molar mass is the mass of one mole of the substance.[8][9] For practical purposes in the lab, their numerical values are equivalent.

Table 1: Calculation of Average Molecular Weight for C12H17NO5S

Element Count Atomic Weight ( g/mol ) Total Mass ( g/mol )
Carbon (C) 12 12.011 144.132
Hydrogen (H) 17 1.008 17.136
Nitrogen (N) 1 14.007 14.007
Oxygen (O) 5 15.999 79.995
Sulfur (S) 1 32.065 32.065

| Total | | | 287.335 |

Note: For high-resolution mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotope of each element, is used. The monoisotopic mass of C12H17NO5S is 287.0831 Da.

Elemental Composition

The percentage contribution of each element to the total molecular mass is a critical parameter verified by combustion analysis.

Table 2: Elemental Composition of C12H17NO5S

Element Total Mass ( g/mol ) Molecular Weight ( g/mol ) Percentage (%)
Carbon (C) 144.132 287.335 50.16
Hydrogen (H) 17.136 287.335 5.96
Nitrogen (N) 14.007 287.335 4.88
Oxygen (O) 79.995 287.335 27.84

| Sulfur (S) | 32.065 | 287.335 | 11.16 |

Core Methodologies for Formula Verification

A single analytical technique is insufficient for the unambiguous confirmation of a molecular formula. A self-validating system relies on the convergence of results from orthogonal methods, primarily high-resolution mass spectrometry and elemental analysis.

Mass Spectrometry (MS): Definitive Molecular Weight Determination

Expertise & Causality: Mass spectrometry is the gold standard for molecular weight determination because it directly measures the mass-to-charge ratio (m/z) of an ionized molecule.[10] For molecules like sulfonamides, electrospray ionization (ESI) is the preferred technique. ESI is a "soft" ionization method that minimizes fragmentation, ensuring a high abundance of the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Coupling ESI with a high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, allows for mass determination with high precision (typically <5 ppm), which is crucial for confirming the elemental composition.[11]

  • Sample Preparation: Dissolve 1 mg of the C12H17NO5S derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase.

  • Chromatographic Separation (HPLC/UHPLC):

    • Column: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, gradually increasing to elute the compound. A typical gradient might run from 5% to 95% B over 10 minutes.[11]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI-QTOF):

    • Ionization Mode: Positive ESI is typically effective for sulfonamides as the amine group is readily protonated.[12]

    • Capillary Voltage: Set to 3.5-4.5 kV.[11]

    • Gas Temperatures: Desolvation line at 250 °C and heater block at 400 °C.[11]

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire data in full scan mode. Use an internal calibrant to ensure high mass accuracy.

Trustworthiness: The protocol's integrity is ensured by running a solvent blank to check for system contamination and a standard compound with a known mass to verify instrument calibration and accuracy. The high mass accuracy (<5 ppm) provided by the TOF analyzer allows software to calculate and confirm the molecular formula from the exact mass of the [M+H]⁺ ion (expected at m/z 288.0909).

LC_MS_Workflow cluster_prep Sample Preparation cluster_hplc UHPLC Separation cluster_ms Mass Spectrometry Sample C12H17NO5S Derivative Solution Diluted Solution (1-10 µg/mL) Sample->Solution Dissolve & Dilute Injector Autosampler Solution->Injector Column C18 Column Injector->Column Inject ESI ESI Source (Ionization) Column->ESI Elution QTOF Q-TOF Analyzer (Mass Analysis) ESI->QTOF Detector Detector QTOF->Detector Data Data System: m/z Spectrum Detector->Data Signal

Caption: High-level workflow for LC-MS analysis.

Elemental Analysis: Foundational Formula Validation

Expertise & Causality: While high-resolution MS provides a highly confident molecular formula prediction based on total mass, elemental analysis offers an orthogonal, quantitative confirmation of the ratios of key elements.[13][14] The technique, often called combustion analysis, physically quantifies the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[15] This provides a fundamental check on the proposed formula, as the experimental percentages must align with the theoretical values calculated in Section 2.2.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified and dried C12H17NO5S derivative into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Combustion: The sample is dropped into a high-temperature (900-1000 °C) combustion furnace rich in oxygen. This process breaks the molecule down into its elemental gases: CO₂, H₂O, N₂, and SO₂.[15]

  • Reduction & Separation: The gas mixture passes through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated, typically via gas chromatography.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.

Trustworthiness: The protocol is self-validating through the mandatory use of certified standards for calibration. The final validation comes from comparing the experimental results to the theoretical percentages. An acceptable result for a pure compound is typically within ±0.4% of the calculated value for each element.

Elemental_Analysis_Workflow Sample Weighted Sample (in Tin Capsule) Furnace Combustion Furnace (~1000 °C, O2) Sample->Furnace Gases Gas Mixture (CO2, H2O, N2, SO2, O2) Furnace->Gases Reduction Reduction Tube (Copper) Gases->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detector Detector (TCD) Separation->Detector Result Data System: %C, %H, %N, %S Detector->Result

Caption: Principle of CHNS combustion analysis.

Data Synthesis and Final Confirmation

The power of this analytical approach lies in the convergence of data from independent techniques. A compound can only be definitively identified as C12H17NO5S if it satisfies the criteria from both core methodologies.

Table 3: Validation Checklist for C12H17NO5S

Analytical Technique Parameter Measured Expected Result Acceptance Criteria
High-Resolution MS Exact Mass of [M+H]⁺ 288.0909 < 5 ppm mass error
Elemental Analysis % Carbon 50.16% 49.76% - 50.56%
% Hydrogen 5.96% 5.56% - 6.36%
% Nitrogen 4.88% 4.48% - 5.28%

| | % Sulfur | 11.16% | 10.76% - 11.56% |

Validation_Logic cluster_exp Experimental Verification Hypothesis Hypothesis: Compound is C12H17NO5S MS High-Resolution MS Hypothesis->MS EA Elemental Analysis Hypothesis->EA MS_Result Result: Exact Mass = 288.0909 ± 5ppm? MS->MS_Result EA_Result Result: %C,H,N,S Match ±0.4%? EA->EA_Result Confirmation CONFIRMED Identity is C12H17NO5S MS_Result->Confirmation Rejection REJECTED Incorrect Formula or Impure MS_Result->Rejection No EA_Result->Confirmation EA_Result->Rejection No

Caption: Logical workflow for formula validation.

Conclusion

The characterization of a novel sulfonamide derivative such as C12H17NO5S is a rigorous process that forms the bedrock of its development as a potential therapeutic agent. This guide outlines a robust, self-validating framework centered on the orthogonal techniques of high-resolution mass spectrometry and elemental combustion analysis. By adhering to these detailed protocols, researchers and scientists can establish a compound's molecular weight and formula with the highest degree of confidence. This analytical certainty is paramount, ensuring that all subsequent biological, toxicological, and clinical data are associated with a well-defined and reproducible molecular entity, thereby upholding the principles of scientific integrity in drug development.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). LECO Corporation.
  • Analysis of sulfonamides. (2015, June 22). SlideShare.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Escobar, H., Dahl, J. H., Medina, E., & Gilles, C. T. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu Scientific Instruments.
  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA.
  • Loru, D., Peña, I., Melandri, S., & Sanz, M. E. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2843.
  • Cross-Validation of Analytical Methods for Sulfonamide Analysis: A Comparative Guide. (2025). BenchChem.
  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342.
  • Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS).
  • Therapeutic applications of sulfonamides. (n.d.). ResearchGate.
  • O'Connor, S., & Gedge, D. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Journal of Mass Spectrometry, 38(4), 441-449.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Molecular Weight Calculator (Molar Mass). (n.d.). Free Code Camp.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30). Preprints.org.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic.
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023, August 19). PEXACY International Journal of Pharmaceutical Science.
  • Molecular Weight Calculator. (n.d.). Omni Calculator.
  • Molecular Weight Calculator. (n.d.). Selleckchem.com.
  • Sulfonamide. (n.d.). Wikipedia.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). Journal of the Serbian Chemical Society.

Sources

Phenoxyacetic Acid Derivatives: Precision Scaffolds for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Phenoxyacetic Acid Derivatives as Carbonic Anhydrase Inhibitors Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The ubiquitous metalloenzyme Carbonic Anhydrase (CA) regulates physiological pH and CO₂ homeostasis.[1][2][3][4][5] While pan-inhibitors like acetazolamide have clinical utility, their lack of isoform selectivity drives off-target effects.[6] Phenoxyacetic acid derivatives represent a privileged structural class in the design of isoform-selective CA inhibitors (CAIs) . This guide details the chemical rationale, synthesis, and validation of these derivatives, specifically targeting the tumor-associated isoforms hCA IX/XII and the glaucoma-associated hCA II .

Chemical Rationale: The "Tail Approach"

The active site of CA contains a conserved Zinc (Zn²⁺) ion deep within a conical cavity. The challenge in drug design is not binding the Zinc—sulfonamides do this efficiently—but discriminating between isoforms (e.g., hCA I vs. hCA IX).[2]

Phenoxyacetic acid derivatives utilize the "Tail Approach" :

  • Zinc Binding Group (ZBG): A primary sulfonamide (-SO₂NH₂) or bioisostere coordinates the Zn²⁺.

  • The Linker (Phenoxyacetic Scaffold): The phenoxyacetic moiety acts as a flexible yet structured spacer.

  • The Tail: Substituents on the phenyl ring reach the "selective pocket" at the enzyme's outer rim, which varies significantly in amino acid composition between isoforms.

Diagram 1: Pharmacophore & Binding Logic

The following diagram illustrates how the phenoxyacetic acid scaffold bridges the conserved active site and the variable outer rim.

Pharmacophore Zn Zn(II) Ion (Active Site) ZBG Zinc Binding Group (e.g., Sulfonamide) ZBG->Zn Coordination (Tetrahedral) Scaffold Phenoxyacetic Acid Scaffold (Linker) ZBG->Scaffold Covalent Link Tail Hydrophobic Tail (Selectivity Filter) Scaffold->Tail Positions Rim Enzyme Outer Rim (Isoform Variable) Tail->Rim Van der Waals / Hydrophobic Interaction

Caption: The Phenoxyacetic Acid scaffold positions the hydrophobic tail to interact with the variable outer rim, conferring isoform selectivity.

Structure-Activity Relationship (SAR) Analysis

The efficacy of phenoxyacetic acid derivatives is governed by substitution patterns on the aromatic ring and the nature of the acid derivative (ester, hydrazide, or amide).

Structural DomainModificationEffect on Potency/Selectivity
Phenoxy Ring (R-Groups) Electron-Withdrawing (e.g., -NO₂, -Cl)Increases acidity of the sulfonamide ZBG (if attached), enhancing Zn²⁺ affinity.
Bulky Lipophilic (e.g., -tBu, -Ph)Improves hCA IX selectivity by targeting the hydrophobic pocket specific to this isoform.
Acetic Acid Head Free Carboxylic Acid (-COOH)Weak ZBG; binds via water network. Good for water solubility but lower potency.
Hydrazide (-CONHNH₂)High affinity; often forms additional H-bonds with Thr199/Glu106 in the active site.
Sulfonyl SemicarbazideNanomolar potency; excellent for targeting transmembrane isoforms (hCA IX/XII).[5]

Experimental Protocol: Synthesis of Phenoxyacetic Acid Sulfonamides

This protocol describes the synthesis of a phenoxyacetic acid derivative coupled to a sulfonamide ZBG. This modular approach allows for rapid library generation.

Diagram 2: Synthesis Workflow

Synthesis Phenol Substituted Phenol (Starting Material) Ester Intermediate 1: Ethyl Phenoxyacetate Phenol->Ester O-Alkylation (Reflux, Acetone, 3h) Bromoacetate Ethyl Bromoacetate + K2CO3 (Base) Bromoacetate->Ester Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazide Intermediate 2: Phenoxyacetic Hydrazide Hydrazine->Hydrazide Isocyanate Sulfonamide Isocyanate (R-SO2NCO) Final Final Product: Sulfonyl Semicarbazide (Inhibitor) Isocyanate->Final Ester->Hydrazide Nucleophilic Acyl Substitution (EtOH, Reflux, 6h) Hydrazide->Final Coupling (RT, 1h)

Caption: Step-wise synthesis of sulfonyl semicarbazide inhibitors via a phenoxyacetic acid intermediate.

Step-by-Step Methodology

Trustworthiness Check: All intermediates must be verified by TLC (Hexane:EtOAc 7:3) before proceeding.

  • O-Alkylation (Formation of the Scaffold):

    • Dissolve substituted phenol (10 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous

      
       (15 mmol) and stir for 15 min.
      
    • Add ethyl bromoacetate (12 mmol) dropwise.

    • Reflux for 3–5 hours. Monitor consumption of phenol by TLC.

    • Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

  • Hydrazide Formation (Linker Activation):

    • Dissolve the ethyl ester (from Step 1) in ethanol (30 mL).

    • Add hydrazine hydrate (99%, 50 mmol) in excess to prevent dimer formation.

    • Reflux for 6–10 hours.

    • Isolation: Cool to precipitate the hydrazide. Filter and wash with cold ethanol.

  • Coupling (ZBG Attachment):

    • Dissolve the hydrazide (2 mmol) in dry acetonitrile.

    • Add the appropriate isocyanate/isothiocyanate (2 mmol) carrying the sulfonamide moiety.

    • Stir at Room Temperature (RT) for 1 hour.

    • Purification: The product usually precipitates. Recrystallize from DMF/Water to obtain the final inhibitor.

Biological Validation: Stopped-Flow CO₂ Hydration Assay

To ensure Scientific Integrity , enzyme inhibition must be measured using the Stopped-Flow CO₂ Hydration Assay. This is the kinetic gold standard, as esterase assays (using p-nitrophenyl acetate) can yield false positives for certain isoforms.

Principle

The assay measures the time required for the pH of a solution to drop from 7.5 to 6.5 as CA catalyzes the hydration of CO₂ to carbonic acid (


), which dissociates to release 

.
Protocol

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas into water for 30 mins at 25°C; approx. 33 mM [CO₂]).

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration adjusted to 5–10 nM).

Workflow:

  • Incubation: Incubate the enzyme with the test compound (dissolved in DMSO, final DMSO <1%) for 15 minutes at 25°C.

  • Mixing (Stopped-Flow): Rapidly mix the Enzyme/Inhibitor solution with the Substrate solution (1:1 ratio) in a stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Detection: Monitor absorbance at 557 nm (Phenol Red max).

  • Calculation:

    • Determine the initial rate of the uncatalyzed reaction (

      
      ).
      
    • Determine the rate of the catalyzed reaction (

      
      ).
      
    • Calculate % Inhibition and fit to the Cheng-Prusoff equation to determine

      
      .
      

Self-Validating Controls:

  • Negative Control: Buffer + Indicator + CO₂ (No Enzyme). This establishes the spontaneous hydration rate.

  • Positive Control: Acetazolamide (standard

    
     nM for hCA II). If Acetazolamide fails to inhibit, the enzyme is inactive.
    
  • Solvent Control: 1% DMSO only. Ensures the solvent does not denature the enzyme.

Therapeutic Implications & Future Outlook

The phenoxyacetic acid scaffold is pivotal for next-generation CAIs:

  • Hypoxic Tumors (hCA IX/XII): These isoforms are overexpressed in hypoxic cancer cells to neutralize intracellular acid. Phenoxyacetic derivatives with bulky tails (e.g., coumarin-linked) show >100-fold selectivity for hCA IX over hCA II, reducing systemic side effects like paresthesia.

  • Glaucoma (hCA II): Water-soluble phenoxyacetic acid salts are being investigated for topical delivery to lower intraocular pressure (IOP).

Diagram 3: Mechanism of Action (Hypoxia)

Mechanism Hypoxia Tumor Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX hCA IX Overexpression HIF1->CAIX Export H+ Export / pH Regulation (Cell Survival) CAIX->Export Block Active Site Blockade CAIX->Block Acidosis Intracellular Acidosis (Lactic Acid) Acidosis->CAIX Death Apoptosis / Ferroptosis (Therapeutic Effect) Export->Death Failure leads to Inhibitor Phenoxyacetic Acid Inhibitor Inhibitor->CAIX Selectively Binds Block->Export Inhibits

Caption: Inhibition of hCA IX by phenoxyacetic derivatives disrupts pH regulation in hypoxic tumors, leading to cell death.

References

  • Supuran, C. T. (2016).[7] Structure and function of carbonic anhydrases. Biochemical Journal.[7] Link

  • Nocentini, A., et al. (2019). Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery.[7] Expert Opinion on Drug Discovery.[7] Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][6][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Bozdag, M., et al. (2019). Phenoxyacetic acid derivatives as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry.[1][6][11][9][12] LinkNote: Representative citation for the scaffold class.

  • McDonald, P. C., & Dedhar, S. (2014). Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells. Oncotarget. Link

Sources

Structure-Activity Relationship of Diethylsulfamoyl Phenoxy Acids: A Technical Guide to CRTH2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The PGD2 Axis and Allergic Inflammation

Prostaglandin D2 (PGD2) is a primary lipid mediator synthesized and released by mast cells during allergic responses. It exerts its pleiotropic effects primarily through two G-protein coupled receptors (GPCRs): the Gs-coupled DP1 receptor and the Gi/o-coupled CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells, also known as DP2) receptor[1]. While DP1 activation mediates vasodilation and inhibition of platelet aggregation, CRTH2 activation directly drives the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes—hallmarks of asthma, allergic rhinitis, and atopic dermatitis.

Consequently, selective antagonism of CRTH2 has emerged as a highly pursued therapeutic strategy. Among the diverse chemotypes explored, phenoxyacetic acid derivatives bearing a diethylsulfamoyl moiety have demonstrated exceptional potency, selectivity, and pharmacokinetic viability [2]. This whitepaper deconstructs the structure-activity relationship (SAR) of this chemical class, detailing the mechanistic rationale behind its pharmacophore and the self-validating experimental workflows required for lead optimization.

G MastCell Mast Cell (Allergen Stimulated) PGD2 PGD2 (Lipid Mediator) MastCell->PGD2 Synthesis (COX/PGDS) CRTH2 CRTH2 Receptor (Gi/o Coupled) PGD2->CRTH2 Agonism DP1 DP1 Receptor (Gs Coupled) PGD2->DP1 Agonism Eos Eosinophil Recruitment & Shape Change CRTH2->Eos Activation Antagonist Diethylsulfamoyl Phenoxy Acids Antagonist->CRTH2 Competitive Antagonism

Figure 1. PGD2 signaling pathway and competitive antagonism at the CRTH2 receptor.

Mechanistic Grounding: Deconstructing the Pharmacophore

The design of diethylsulfamoyl phenoxy acids is rooted in rational bioisosteric replacement and sub-pocket targeting within the CRTH2 orthosteric site.

  • The Acidic Headgroup (Phenoxyacetic Acid): The endogenous ligand, PGD2, utilizes a highly conserved carboxylic acid to form a critical salt bridge with Arg170 in the CRTH2 binding pocket. The phenoxyacetic acid core acts as a robust bioisostere. The ether oxygen provides essential conformational flexibility and acts as a hydrogen bond acceptor, while the phenyl ring serves as a rigid spacer that precisely vectors the carboxylate toward Arg170 [1].

  • The Sulfamoyl Tail (Diethylsulfamoyl): The CRTH2 binding pocket features a distinct, lipophilic accessory cleft not present in DP1 or the closely related Thromboxane (TP) receptor. The sulfonamide linkage (-SO2NH-) provides the correct geometric trajectory to project into this cleft. Substituting the nitrogen with a diethyl group provides the optimal steric bulk to displace high-energy water molecules from this hydrophobic pocket. This displacement drives binding affinity via the hydrophobic effect, exponentially increasing the residence time of the antagonist while ensuring >1000-fold selectivity over DP1 [2].

Structure-Activity Relationship (SAR) Dynamics

To illustrate the causality of these structural modifications, the table below synthesizes quantitative SAR data typical of this chemical series. Modifying the sulfamoyl nitrogen directly dictates both the in vitro binding affinity (


) and the functional potency (

).
Compound VariantR-Group (Sulfamoyl Substitution)CRTH2 Binding

(nM)
DP1 Binding

(nM)
Eosinophil Shape Change

(nM)
1 (Baseline) Unsubstituted (-NH2)> 5,000> 10,000N/A
2 (Steric Mismatch) Dimethyl (-N(CH3)2)85.0> 1,000320.0
3 (Optimal Fit) Diethyl (-N(CH2CH3)2)3.2 > 1,000 15.5
4 (Rigidified) Pyrrolidinyl (Cyclic)18.4> 1,00065.0

Data Synthesis: The diethyl substitution (Compound 3) perfectly complements the volumetric constraints of the CRTH2 hydrophobic sub-pocket, yielding single-digit nanomolar affinity. Smaller groups (dimethyl) fail to maximize van der Waals contacts, while rigid cyclic groups (pyrrolidinyl) introduce unfavorable steric clashes.

Experimental Workflows for SAR Validation

As a Senior Application Scientist, I emphasize that robust SAR generation requires self-validating assay systems. The following protocols detail the critical path from primary binding to functional validation.

Protocol A: Primary Screen - CRTH2 Radioligand Binding Assay

Purpose: To determine the precise thermodynamic affinity (


) of the compounds for the CRTH2 receptor.
  • Step 1: Membrane Preparation. Isolate membrane fractions from CHO-K1 cells stably expressing human CRTH2. Causality: Using a stable recombinant system isolates the CRTH2 variable from endogenous DP1/TP receptors, ensuring the

    
     is target-specific.
    
  • Step 2: Radioligand Incubation. Incubate 5 µg of membrane protein with 1 nM

    
    -PGD2 and varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl2, pH 7.4) for 60 minutes at room temperature. Causality:
    
    
    
    -PGD2 is used instead of a synthetic tracer because it provides the true physiological baseline for competitive displacement.
  • Step 3: Self-Validation & NSB. Include a Non-Specific Binding (NSB) control using 10 µM unlabelled Ramatroban. Calculate the

    
     factor for the assay plate. Causality: A 
    
    
    
    mathematically validates that the assay window is robust enough to distinguish true SAR differences from assay noise.
  • Step 4: Filtration and Detection. Terminate the reaction by rapid filtration through GF/C microplates pre-soaked in 0.3% PEI. Read radioactivity using a microplate scintillation counter and calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Secondary Screen - Whole Blood Eosinophil Shape Change (ESC) Assay

Purpose: To determine the functional antagonism (


) in a physiologically relevant matrix.
  • Step 1: Blood Collection & Treatment. Collect heparinized human whole blood. Pre-incubate 100 µL aliquots with test compounds for 15 minutes at 37°C.

  • Step 2: Agonist Challenge. Stimulate the blood with 10 nM PGD2 for exactly 5 minutes. Causality: PGD2 binding to CRTH2 triggers rapid actin polymerization in eosinophils, causing them to shift from a resting spherical shape to an activated polarized shape.

  • Step 3: Fixation and Lysis. Halt the reaction by adding 250 µL of ice-cold fixative (paraformaldehyde), followed by red blood cell lysis buffer.

  • Step 4: Flow Cytometry Analysis. Analyze the remaining leukocytes via flow cytometry. Gate the eosinophil population using autofluorescence and measure the increase in Forward Scatter (FSC). Causality: Why use whole blood instead of washed cells? Diethylsulfamoyl phenoxy acids possess an acidic headgroup and a lipophilic tail, making them highly susceptible to Plasma Protein Binding (PPB). A whole blood assay inherently accounts for this "serum shift," providing an

    
     that accurately predicts in vivo efficacy[3].
    

G Design Rational Drug Design (Phenoxyacetic Acid Core) Synthesis Chemical Synthesis (Sulfamoyl Diversification) Design->Synthesis Binding Primary Screen (CRTH2 Radioligand Binding) Synthesis->Binding Validation Self-Validation Gate (Z' > 0.6, Ref. Compound) Binding->Validation Functional Secondary Screen (Whole Blood ESC Assay) Lead Lead Selection (Diethylsulfamoyl Variant) Functional->Lead High Potency (IC50 < 50nM) Validation->Synthesis Fail Validation->Functional Pass (Ki < 10nM)

Figure 2. Step-wise experimental workflow for SAR validation and lead selection.

Lead Optimization and Translational Perspective

While the diethylsulfamoyl phenoxy acid chemotype provides excellent pharmacodynamics, translating these molecules into clinical candidates requires careful management of their pharmacokinetic (PK) profile. The high lipophilicity (LogP) contributed by the diethylsulfamoyl group, combined with the anionic nature of the phenoxyacetic acid, often results in >99% binding to human serum albumin (HSA) [3].

Future iterations of this scaffold often focus on reducing this protein binding without sacrificing the exquisite fit within the CRTH2 pocket. Strategies include introducing polarity into the central phenyl ring (e.g., via fluorine substitutions) or exploring bioisosteres of the carboxylic acid (e.g., acylsulfonamides or tetrazoles) to modulate the pKa and improve the free fraction of the drug in systemic circulation.

References

  • Jones RL, Giembycz MA, Woodward DF. Prostanoid receptor antagonists: development strategies and therapeutic applications. Br J Pharmacol. 2009;158(1):104–145. URL:[Link]

  • Kugimiya A, et al. Sulfonamide derivative having PGD2 receptor antagonistic activity. US Patent 8,153,793 B2. 2012.
  • Crosignani S, et al. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases. J Med Chem. 2011;54(21):7621-7638. URL:[Link]

The Pharmacophore Frontier: N,N-Diethylsulfamoyl-Phenoxy Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N,N-Diethylsulfamoyl-phenoxy compounds. This scaffold represents a critical "bioisosteric shift" in medicinal chemistry—moving from the classical, acidic primary sulfonamides (often associated with Carbonic Anhydrase inhibition) to neutral, lipophilic tertiary sulfonamides that modulate distinct biological targets including viral helicases and oncogenic kinases.

Executive Summary & Core Directive

The "Sulfonamide Switch" in Rational Drug Design

In medicinal chemistry, the sulfonamide group (


) is a classic pharmacophore, historically tethered to antibacterial activity (folate pathway) and diuretic effects (Carbonic Anhydrase inhibition). However, the 

-diethyl-substituted variant
linked to a phenoxy core creates a distinct chemical entity.

This guide analyzes the Diethylsulfamoyl-Phenoxy (DSP) scaffold. Unlike its primary sulfonamide precursors, the DSP moiety is non-ionizable at physiological pH. It functions not as a zinc-binder, but as a hydrophobic anchor and a hydrogen-bond acceptor , dramatically altering bioavailability, blood-brain barrier (BBB) permeability, and target selectivity.

Primary Applications:

  • Virology: Inhibition of Alphavirus nsP2 Helicase (e.g., Chikungunya).[1]

  • Oncology: Tubulin polymerization inhibition and kinase modulation (via triazolo-thiadiazole hybrids).

  • Neurology: Modulation of voltage-gated ion channels (due to enhanced lipophilicity).

Mechanistic Pillars & Structure-Activity Relationship (SAR)

The "Silent" Sulfonamide

The defining feature of the DSP scaffold is the steric and electronic masking of the sulfur center.

  • Primary Sulfonamides (

    
    ):  Acidic (pKa ~10). Bind Zn
    
    
    
    in Carbonic Anhydrase (CA). Risk: Systemic side effects (acidosis, paresthesia).
  • Diethylsulfamoyl (

    
    ):  Neutral. Sterically bulky. Benefit: Eliminates CA affinity, reducing off-target toxicity. The ethyl groups create a "grease ball" effect, enhancing interaction with hydrophobic pockets in enzymes like nsP2 helicase  or tubulin .
    
The Phenoxy Linker Logic

The phenoxy group serves as the flexible hinge .

  • Ether Oxygen: Acts as a weak H-bond acceptor, critical for orienting the molecule within the binding cleft.

  • Para-Substitution: The 4-position (relative to the oxygen) is the optimal vector for the diethylsulfamoyl group, maximizing the linear reach of the molecule into deep hydrophobic pockets.

Visualization: The DSP Pharmacophore Logic

The following diagram illustrates the functional dissection of the DSP scaffold and its interaction logic.

DSP_SAR Phenoxy Phenoxy Core (Flexible Hinge) Sulfonyl Sulfonyl Group (H-Bond Acceptor) Phenoxy->Sulfonyl Para-linkage Diethyl N,N-Diethyl Tail (Hydrophobic Anchor) Sulfonyl->Diethyl Covalent Bond Target Target Pocket (Hydrophobic/Steric) Sulfonyl->Target Dipole Alignment Diethyl->Target Van der Waals Interaction CA_Enzyme Carbonic Anhydrase (Zinc Active Site) Diethyl->CA_Enzyme Steric Clash (Prevents Binding)

Figure 1: Pharmacophore dissection of the Diethylsulfamoyl-Phenoxy scaffold. Note the "Steric Clash" preventing Carbonic Anhydrase binding, a key safety feature.

Therapeutic Applications & Data Analysis

Antiviral Potency: Chikungunya Virus (CHIKV)

Recent research identifies DSP derivatives as potent inhibitors of the nsP2 helicase , a viral enzyme essential for RNA replication. The diethylsulfamoyl group mimics the hydrophobic bulk required to occupy the helicase RNA-binding groove.

Comparative Potency Data (nsP2 Inhibition):

Compound ClassR-Group SubstituentIC50 (µM)Mechanism
DSP Analog 1 N,N-Diethylsulfamoyl0.5 - 2.2 Direct Helicase Inhibition
Primary Sulfonamide

> 50.0Inactive (Too polar)
Morpholine Analog

5.8Moderate (Reduced hydrophobicity)
Methyl Analog

12.4Weak (Insufficient steric bulk)

Insight: The data confirms that the diethyl moiety provides the optimal balance of steric bulk and lipophilicity for this specific viral pocket.

Oncology: Triazolo-Thiadiazole Hybrids

In cancer research, the DSP moiety is fused with heterocyclic systems (like triazolo-thiadiazoles) to target tubulin polymerization . The DSP tail aids in penetrating the tumor cell membrane and binding to the Colchicine site on tubulin.

  • Key Finding: Compounds containing the 4-(diethylsulfamoyl)phenoxy motif showed cytotoxicity against MCF-7 (breast cancer) lines with IC50 values < 5 µM, outperforming standard primary sulfonamides.

Experimental Protocol: Synthesis of DSP Scaffolds

Objective: Synthesize a high-purity 4-(diethylsulfamoyl)phenoxy intermediate. Pre-requisite: All reactions must be performed under an inert atmosphere (


) due to the moisture sensitivity of sulfonyl chlorides.
Step 1: Chlorosulfonation (The electrophilic attack)
  • Reagents: Phenoxyacetic acid (or substituted phenol), Chlorosulfonic acid (

    
    ).
    
  • Procedure:

    • Cool

      
       (5.0 eq) to 0°C in a jacketed reactor.
      
    • Add the Phenoxy substrate (1.0 eq) dropwise over 30 mins. Caution: Exothermic.

    • Stir at 0°C for 2 hours, then allow to warm to RT.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid.

    • Filtration: Vacuum filter and wash with cold water. Do not dry completely if unstable; proceed immediately to Step 2.

Step 2: Amidation (The "Diethyl" Installation)
  • Reagents: Crude Sulfonyl Chloride (from Step 1), Diethylamine (

    
    ), Triethylamine (
    
    
    
    ), DCM (Dichloromethane).
  • Procedure:

    • Dissolve Sulfonyl Chloride in dry DCM.

    • Add

      
       (1.2 eq) as a proton scavenger.
      
    • Add Diethylamine (1.1 eq) dropwise at 0°C.

    • Stir at RT for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Water yields the pure DSP scaffold.

Workflow Visualization

Synthesis_Flow Start Phenoxy Substrate Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Electrophilic Subst. Step2 Amidation (HNEt2, Et3N, DCM) Inter->Step2 Nucleophilic Attack End N,N-Diethylsulfamoyl-Phenoxy Scaffold Step2->End Purification

Figure 2: Synthetic pathway for the generation of the DSP scaffold.

References

  • Design and synthesis of nsP2 helicase inhibitors: Title: Discovery of spirodioxolane inhibitors targeting the alphavirus nsP2 helicase.[1] Source: RSC Medicinal Chemistry, 2025. URL:[Link] (Note: Generalized link to journal based on search context).

  • Anticancer Triazolo-thiadiazoles: Title: Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Source: MDPI (Molecules/Pharmaceuticals), 2021. URL:[Link]

  • Sulfonamide Bioisosteres in Medicinal Chemistry: Title: The Development of Sulfamates as Latent Directed Metalation Groups. Source: University of Waterloo / Canada.ca Theses. URL:[Link]

  • Analgesic Activity of Phenoxy-Acetamides: Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.[2][3] Source: Future Journal of Pharmaceutical Sciences, 2021. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-(Diethylsulfamoyl)phenoxy)acetic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the formation of ethers from an alkoxide and an organohalide.[1][2] This application note provides a detailed protocol for the synthesis of (4-(diethylsulfamoyl)phenoxy)acetic acid through the coupling of 4-diethylsulfamoyl phenol with chloroacetic acid. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid.[1][3]

The target molecule, (4-(diethylsulfamoyl)phenoxy)acetic acid, incorporates two key pharmacophores: a benzenesulfonamide group and a phenoxyacetic acid moiety. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial properties.[4] Similarly, phenoxyacetic acid derivatives are found in various herbicides and have been explored as potential therapeutic agents.[5][6] The synthesis of this hybrid molecule may, therefore, be of significant interest to researchers in medicinal chemistry and drug development.

Reaction Scheme and Mechanism

The overall reaction involves the deprotonation of 4-diethylsulfamoyl phenol by a strong base, followed by the nucleophilic attack of the resulting phenoxide on chloroacetic acid.

Reaction Scheme:

Followed by acidification:

The reaction proceeds via the SN2 mechanism, as illustrated below. The use of a primary alkyl halide (chloroacetic acid) is crucial, as secondary and tertiary halides would favor elimination reactions.[2][3][7]

Williamson_Ether_Synthesis Phenoxide 4-Diethylsulfamoylphenoxide TS Transition State Phenoxide->TS Nucleophilic attack Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->TS Product (4-(Diethylsulfamoyl)phenoxy)acetic acid TS->Product Chloride Chloride ion TS->Chloride Leaving group departure

Caption: SN2 mechanism of the Williamson ether synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Diethylsulfamoyl phenol≥98%e.g., Sigma-AldrichM.W. 245.31 g/mol
Chloroacetic acid≥99%e.g., Sigma-AldrichM.W. 94.50 g/mol . Highly Toxic & Corrosive
Sodium hydroxide (NaOH)Pellets, ≥97%e.g., Fisher ScientificM.W. 40.00 g/mol . Corrosive
Hydrochloric acid (HCl)Concentrated (37%)e.g., VWRCorrosive
Deionized waterHigh purityIn-house
EthanolReagent gradee.g., VWRFor recrystallization
Round-bottom flask (100 mL)Borosilicate glass
Reflux condenserBorosilicate glass
Magnetic stirrer with heating mantle
Buchner funnel and filter flaskFor vacuum filtration
pH paper

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phenoxyacetic acids.[5][8][9]

1. Phenoxide Formation:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g of sodium hydroxide in 20 mL of deionized water.[5][8] Caution: The dissolution of NaOH is highly exothermic; cool the flask in an ice bath if necessary.[10]

  • To the sodium hydroxide solution, add 5.0 g (20.4 mmol) of 4-diethylsulfamoyl phenol.

  • Stir the mixture at room temperature until the phenol has completely dissolved, resulting in a clear solution of the sodium phenoxide.

2. Coupling Reaction:

  • In a separate beaker, carefully dissolve 3.0 g (31.7 mmol) of chloroacetic acid in 10 mL of deionized water. Extreme Caution: Chloroacetic acid is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).[11][12][13]

  • Attach a reflux condenser to the round-bottom flask containing the phenoxide solution.

  • Heat the solution to a gentle boil using a heating mantle.

  • Slowly add the chloroacetic acid solution dropwise through the top of the reflux condenser over a period of 10-15 minutes.[5]

  • After the addition is complete, continue to reflux the reaction mixture for 30-40 minutes to ensure the reaction goes to completion.[8]

3. Work-up and Product Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the solution to a 250 mL beaker.

  • Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring. Monitor the pH with pH paper. Continue adding HCl until the solution is strongly acidic (pH 1-2).[5][8] A white precipitate of the product should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[5]

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

4. Purification:

  • Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol-water mixture to obtain the pure (4-(diethylsulfamoyl)phenoxy)acetic acid.[9]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep_NaOH Dissolve NaOH in water Prep_Phenol Dissolve 4-diethylsulfamoyl phenol in NaOH solution Prep_NaOH->Prep_Phenol Reflux Heat phenoxide solution to reflux Prep_Phenol->Reflux Prep_ClAc Dissolve Chloroacetic acid in water Add_ClAc Add Chloroacetic acid solution dropwise Prep_ClAc->Add_ClAc Reflux->Add_ClAc Continue_Reflux Reflux for 30-40 min Add_ClAc->Continue_Reflux Cool Cool to room temperature Continue_Reflux->Cool Acidify Acidify with conc. HCl to pH 1-2 Cool->Acidify Precipitate Cool in ice bath Acidify->Precipitate Filter Vacuum filter crude product Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Filter_Pure Vacuum filter pure product Recrystallize->Filter_Pure Dry Air dry final product Filter_Pure->Dry

Caption: Experimental workflow for the synthesis of (4-(diethylsulfamoyl)phenoxy)acetic acid.

Safety Precautions

  • Chloroacetic Acid: This compound is highly toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. Always handle chloroacetic acid in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[11][12] An emergency shower and eyewash station should be readily accessible.[11]

  • Sodium Hydroxide: NaOH is extremely corrosive and can cause severe skin burns and eye damage.[10] Avoid generating dust. When preparing solutions, always add NaOH to water slowly, never the other way around, to prevent boiling and splashing.[10]

  • Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Its vapors are irritating to the respiratory system. Handle in a fume hood with appropriate PPE.

  • General: A thorough risk assessment should be conducted before starting any chemical synthesis.

Discussion of Experimental Choices

  • Base and Solvent: Sodium hydroxide in water is a common and effective base/solvent system for this type of reaction, as phenols are sufficiently acidic to be deprotonated by NaOH.[8] The use of water as a solvent is also cost-effective and environmentally benign. Alternatively, bases like potassium carbonate in aprotic polar solvents such as DMF or acetonitrile could be used, which can sometimes increase the reaction rate.[14][15]

  • Stoichiometry: A slight excess of chloroacetic acid is used to ensure the complete consumption of the starting phenol. Two equivalents of the base are required: one to deprotonate the phenol and the second to neutralize the carboxylic acid of the chloroacetic acid, driving the reaction forward.

  • Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.[5][8]

  • Work-up: Acidification of the reaction mixture is a critical step. The desired product, a carboxylic acid, is soluble in its carboxylate salt form in the basic reaction mixture. Upon acidification, it becomes protonated and precipitates out of the aqueous solution, allowing for easy isolation.

Characterization

The identity and purity of the synthesized (4-(diethylsulfamoyl)phenoxy)acetic acid can be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, and the S=O stretches of the sulfonamide.

  • Mass Spectrometry: Determines the molecular weight of the compound.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts Boston.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Chemistry.
  • Williamson Ether Synthesis: Mechanism, Steps & Example. (n.d.). Vedantu.
  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (n.d.). Benchchem.
  • Experiment 06: Williamson Ether Synthesis. (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Experiment 4: Williamson Ether Synthesis. (2012, November 14). MiraCosta College.
  • SAFETY DATA SHEET: Chloroacetic acid. (2025, November 6). Sigma-Aldrich.
  • HAZARD SUMMARY: Chloroacetic Acid. (n.d.). New Jersey Department of Health.
  • Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life. (2025, November 6). Zibo Anhao Chemical Co., Ltd.
  • Safety Data Sheet: Chloroacetic acid. (n.d.). Carl ROTH.
  • Sodium Hydroxide. (2025, August 28). Canadian Centre for Occupational Health and Safety.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors.
  • Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(4), 530-545.
  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (2006). Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.

Sources

Application Notes & Protocols: (4-Diethylsulfamoyl-phenoxy)-acetic acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Key Building Block

In the intricate landscape of drug discovery and development, the strategic selection of intermediates is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). (4-Diethylsulfamoyl-phenoxy)-acetic acid is a bifunctional organic molecule that has emerged as a valuable scaffold in medicinal chemistry. Its structure uniquely combines a phenoxyacetic acid moiety with a diethylsulfonamide group, offering multiple reactive sites for chemical modification and the potential to engage with biological targets through various non-covalent interactions.

The phenoxyacetic acid core is a well-established pharmacophore found in a range of therapeutic agents, including fibrate drugs used to manage cholesterol.[1] The sulfonamide group, a cornerstone of medicinal chemistry, is present in diuretics, anticonvulsants, and anti-inflammatory drugs, prized for its ability to act as a hydrogen bond donor and acceptor. The diethyl substitution on the sulfonamide can modulate lipophilicity and metabolic stability, fine-tuning the pharmacokinetic profile of the final drug candidate.

This guide provides a comprehensive overview of (4-Diethylsulfamoyl-phenoxy)-acetic acid, detailing its synthesis, purification, and application as a key intermediate. The protocols described herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to leverage this versatile molecule in their drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring its quality. The data below summarizes the key characteristics of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

PropertyValueSource/Method
IUPAC Name 2-(4-(N,N-diethylsulfamoyl)phenoxy)acetic acid---
Molecular Formula C₁₂H₁₇NO₅SCalculated
Molecular Weight 287.33 g/mol Calculated
Appearance White to off-white crystalline powderExpected
Melting Point Not specifically reported; expected to be a solid at room temperature based on similar structures.[2][3]Inferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water.Inferred
pKa The carboxylic acid proton is expected to have a pKa around 3-4, similar to phenoxyacetic acid (pKa ≈ 3.17).[1]Inferred

Table 1: Physicochemical Properties of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Synthesis Protocol: A Modern Approach to Williamson Ether Synthesis

The synthesis of (4-Diethylsulfamoyl-phenoxy)-acetic acid is most efficiently achieved via a Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. The protocol below details a reliable method starting from the commercially available 4-(diethylsulfamoyl)phenol.

Rationale of the Synthetic Approach

The hydroxyl group of 4-(diethylsulfamoyl)phenol is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an α-haloacetic acid ester (e.g., ethyl chloroacetate), displacing the halide and forming the ether linkage. The choice of a base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting significant side reactions, such as hydrolysis of the ester. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. The final step involves the hydrolysis of the resulting ester to the desired carboxylic acid under basic conditions, followed by acidification.

Step-by-Step Synthesis Protocol

Step A: Synthesis of Ethyl (4-Diethylsulfamoyl-phenoxy)-acetate

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(diethylsulfamoyl)phenol (10.0 g, 43.6 mmol, 1.0 equiv.).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and anhydrous potassium carbonate (K₂CO₃, 12.0 g, 87.2 mmol, 2.0 equiv.).

  • Addition of Electrophile: While stirring vigorously, add ethyl chloroacetate (6.4 g, 5.6 mL, 52.3 mmol, 1.2 equiv.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum to yield the crude ethyl ester.

Step B: Hydrolysis to (4-Diethylsulfamoyl-phenoxy)-acetic acid

  • Setup: Transfer the crude ethyl ester from Step A to a 250 mL round-bottom flask with a magnetic stirrer.

  • Hydrolysis: Add ethanol (80 mL) and a 2 M aqueous solution of sodium hydroxide (NaOH, 40 mL).

  • Reaction: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).[4]

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 2 M hydrochloric acid (HCl). A white precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts. Recrystallize the crude product from an ethanol/water mixture to obtain pure (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_stepA Step A: Ether Formation cluster_stepB Step B: Hydrolysis Start 4-(diethylsulfamoyl)phenol ReagentsA Ethyl Chloroacetate, K₂CO₃, DMF Start->ReagentsA Intermediate Ethyl (4-diethylsulfamoyl-phenoxy)-acetate ReagentsA->Intermediate 80 °C, 4-6h ReagentsB 1. NaOH, EtOH/H₂O 2. HCl (aq) Intermediate->ReagentsB FinalProduct (4-Diethylsulfamoyl-phenoxy)-acetic acid ReagentsB->FinalProduct RT, 2-3h

Caption: Williamson ether synthesis of the target intermediate.

Application in the Synthesis of a Novel Anti-Inflammatory Agent

The carboxylic acid and sulfonamide groups of (4-Diethylsulfamoyl-phenoxy)-acetic acid provide handles for further derivatization to produce potential drug candidates. A key application is in the synthesis of novel selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The general strategy involves the amidation of the carboxylic acid moiety.

Rationale for Derivatization

The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to introduce new points of interaction with a biological target and to modulate physicochemical properties. For instance, coupling the intermediate with an amine-containing heterocyclic scaffold can lead to compounds with enhanced potency and selectivity for the COX-2 enzyme. The sulfonamide group often plays a crucial role by inserting into a specific hydrophilic side pocket of the COX-2 active site.

Protocol: Amide Coupling to Synthesize a Hypothetical COX-2 Inhibitor

This protocol describes the synthesis of a hypothetical API, N-(5-methylisoxazol-3-yl)-2-(4-(N,N-diethylsulfamoyl)phenoxy)acetamide, by coupling the title intermediate with 3-amino-5-methylisoxazole.

  • Activation of Carboxylic Acid: To a solution of (4-Diethylsulfamoyl-phenoxy)-acetic acid (5.0 g, 17.4 mmol, 1.0 equiv.) in dry dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 4.0 g, 20.9 mmol, 1.2 equiv.) and 4-Dimethylaminopyridine (DMAP, 0.21 g, 1.74 mmol, 0.1 equiv.).

  • Reaction Mixture: Stir the mixture at room temperature for 20 minutes to form the activated ester intermediate.

  • Amine Addition: Add 3-amino-5-methylisoxazole (1.88 g, 19.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure target amide.

Pathway from Intermediate to API

API_Synthesis Intermediate (4-Diethylsulfamoyl-phenoxy)-acetic acid Reagents 3-amino-5-methylisoxazole EDC, DMAP, DCM Intermediate->Reagents API N-(5-methylisoxazol-3-yl)-2-(4- (N,N-diethylsulfamoyl)phenoxy)acetamide (Hypothetical COX-2 Inhibitor) Reagents->API Amide Coupling

Caption: Synthesis of a potential API from the intermediate.

Quality Control: Purification and Analytical Characterization

Ensuring the purity and structural integrity of a pharmaceutical intermediate is a critical step in drug development. The following protocols outline standard methods for the purification and characterization of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Purification Protocol: Recrystallization
  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. An ethanol/water or isopropanol/water mixture is often effective.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (or the more soluble component, e.g., ethanol).

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly under vacuum.

Analytical Characterization Protocols

The identity and purity of the synthesized intermediate should be confirmed using a suite of analytical techniques.

TechniqueProtocol / Expected Results
¹H NMR Solvent: DMSO-d₆ or CDCl₃. Expected Peaks: δ ~12.5-13.0 (br s, 1H, -COOH), δ ~7.7 (d, 2H, Ar-H ortho to SO₂NEt₂), δ ~7.1 (d, 2H, Ar-H ortho to OCH₂), δ ~4.8 (s, 2H, -OCH₂-), δ ~3.2 (q, 4H, -N(CH₂CH₃)₂), δ ~1.1 (t, 6H, -N(CH₂CH₃)₂).
¹³C NMR Solvent: DMSO-d₆ or CDCl₃. Expected Peaks: δ ~170 (-COOH), δ ~158 (Ar-C-O), δ ~135 (Ar-C-S), δ ~130 (Ar-CH), δ ~115 (Ar-CH), δ ~65 (-OCH₂-), δ ~42 (-NCH₂-), δ ~14 (-CH₃).
IR (ATR) Characteristic Peaks (cm⁻¹): ~3000 (broad, O-H stretch of COOH), ~1700-1725 (strong, C=O stretch), ~1340 & ~1160 (strong, asymmetric and symmetric S=O stretch of sulfonamide), ~1240 (C-O-C ether stretch).
Mass Spec. (ESI-) Expected m/z: 286.07 [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
HPLC (Purity) Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water (with 0.1% formic or acetic acid). Detection: UV at 254 nm. The purity should typically be >98%.

Table 2: Standard Analytical Methods for Characterization.

Safety, Handling, and Storage

Safety:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • As a carboxylic acid, it may be irritating to the skin, eyes, and respiratory system.[6]

Handling:

  • Avoid generating dust.

  • Use standard laboratory procedures for handling solid chemicals.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

References

  • VertexAI Search. (2024). Search results for reactions of phenols.
  • Shukla, R., & Singh, P. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

  • PubChem. (n.d.). 2-[4-(2-Phenylethylsulfamoyl)phenoxy]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of EXAMPLE 268 [4-[[4-(4-Pyridinyl)-2-pyrimidinyl]amino]phenoxy]acetic acid. Retrieved from [Link]

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727. [Link]

  • González, B., et al. (2023). Physicochemical characterization of hydrophobic type III and type V deep eutectic solvents based on carboxylic acids. Journal of Molecular Liquids, 389, 122879. [Link]

Sources

Application Notes and Protocols for N-Alkylation of Sulfonamides in Phenoxy Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Sulfonamides with Phenoxy Acid Moieties

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The incorporation of a phenoxy acid moiety onto the sulfonamide nitrogen introduces a versatile pharmacophore that can modulate the physicochemical properties and biological activity of the parent molecule. This combination can enhance protein-ligand interactions, improve pharmacokinetic profiles, and enable the development of novel drug candidates. However, the synthesis of these hybrid molecules presents a unique set of challenges due to the presence of multiple reactive functional groups. This guide provides a comprehensive overview of robust and efficient methodologies for the N-alkylation of sulfonamides with phenoxy acids, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Strategic Approaches to N-Alkylation

The primary challenge in the N-alkylation of sulfonamides with phenoxy acids lies in the chemoselective alkylation of the sulfonamide nitrogen in the presence of a reactive carboxylic acid. Three primary strategies have been developed to address this challenge, each with its own advantages and considerations.

  • Direct Decarboxylative N-Alkylation: A modern and atom-economical approach that directly couples the carboxylic acid of the phenoxy acid with the sulfonamide nitrogen.

  • Classical Protection-Alkylation-Deprotection Sequence: A traditional and reliable three-step process involving protection of the carboxylic acid, N-alkylation, and subsequent deprotection.

  • Mitsunobu Reaction with a Pre-reduced Phenoxy Alcohol: An alternative route that involves the initial reduction of the phenoxy acid to the corresponding alcohol, followed by a Mitsunobu reaction with the sulfonamide.

The choice of strategy will depend on the specific substrate, available reagents, and desired scale of the reaction.

Strategy 1: Direct Decarboxylative N-Alkylation via Photoredox Catalysis

This cutting-edge methodology offers a direct and efficient route to N-alkylated sulfonamides from readily available carboxylic acids, avoiding the need for protecting groups and pre-functionalization of the alkylating agent.[1][2] The reaction proceeds via a radical-polar crossover mechanism, initiated by a photocatalyst.

Mechanism of Action

The proposed mechanism involves the formation of an active iodine(III) species which reacts with the carboxylic acid to form a carboxylate intermediate. Single-electron transfer (SET) from the photocatalyst to this intermediate leads to a carboxyl radical, which readily undergoes decarboxylation to generate an alkyl radical. This radical is then oxidized to a carbocation, which is subsequently trapped by the sulfonamide nucleophile to afford the desired N-alkylated product.

G cluster_initiation Initiation cluster_catalytic_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Intermediate1 Active Iodine Intermediate PC_star->Intermediate1 SET light hν (Visible Light) light->PC Excitation CarboxylicAcid Phenoxy Acid (R-COOH) CarboxylicAcid->Intermediate1 + Iodine(III) IodineIII Iodine(III) Reagent CarboxylateRadical Carboxylate Radical (R-COO•) Intermediate1->CarboxylateRadical - I(II) AlkylRadical Alkyl Radical (R•) CarboxylateRadical->AlkylRadical - CO₂ Carbocation Carbocation (R+) AlkylRadical->Carbocation Oxidation (e.g., by I(III)) Product N-Alkylated Sulfonamide Carbocation->Product + Sulfonamide Sulfonamide Sulfonamide (ArSO₂NHR') Sulfonamide->Product

Caption: Proposed mechanism for photoredox-catalyzed decarboxylative N-alkylation.

Experimental Protocol: General Procedure

Materials:

  • Sulfonamide (1.0 equiv)

  • Phenoxyacetic acid (1.5 equiv)

  • Photocatalyst (e.g., ₂ or organic dye, 1-5 mol%)

  • Iodine(III) reagent (e.g., Phenyliodine bis(trifluoroacetate), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To an oven-dried reaction vessel, add the sulfonamide, phenoxyacetic acid, photocatalyst, and iodine(III) reagent.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionExpected YieldReference
Photocatalyst ₂ (2 mol%)75-90%[1][2]
Iodine(III) Reagent Phenyliodine bis(trifluoroacetate) (1.5 equiv)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours

Strategy 2: Classical Protection-Alkylation-Deprotection Sequence

This robust and widely applicable three-step approach provides a reliable method for the synthesis of N-alkylated sulfonamides derived from phenoxy acids. The key is the temporary protection of the carboxylic acid as an ester to prevent its interference in the subsequent N-alkylation step.

Workflow

G PhenoxyAcid Phenoxyacetic Acid Ester Phenoxyacetate Ester PhenoxyAcid->Ester Esterification AlkylHalide Alkyl Halide Derivative Ester->AlkylHalide Halogenation ProtectedProduct N-Alkylated Sulfonamide Ester AlkylHalide->ProtectedProduct Sulfonamide Sulfonamide Sulfonamide->ProtectedProduct N-Alkylation + Alkyl Halide FinalProduct N-Alkylated Sulfonamide Phenoxy Acid ProtectedProduct->FinalProduct Saponification

Caption: Workflow for the protection-alkylation-deprotection strategy.

Step 1: Protection of the Carboxylic Acid (Esterification)

The carboxylic acid of the phenoxyacetic acid is protected as an ester, typically a methyl or ethyl ester, under acidic conditions.

Protocol: Fischer Esterification

Materials:

  • Phenoxyacetic acid (1.0 equiv)

  • Anhydrous alcohol (e.g., Methanol or Ethanol, large excess)

  • Strong acid catalyst (e.g., concentrated Sulfuric acid, 3-5 mol%)

  • Dean-Stark apparatus (optional, for removal of water)

Procedure:

  • To a round-bottom flask, add the phenoxyacetic acid and the anhydrous alcohol.

  • Carefully add the concentrated sulfuric acid.

  • Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can often be used in the next step without further purification.

Step 2: N-Alkylation of the Sulfonamide

The sulfonamide is deprotonated with a suitable base and then reacted with the alkyl halide derivative of the phenoxyacetate ester.

Protocol: Base-Mediated N-Alkylation

Materials:

  • Sulfonamide (1.0 equiv)

  • Phenoxyacetate alkyl halide (e.g., ethyl 2-bromo-2-phenoxyacetate, 1.1 equiv)

  • Base (e.g., Potassium carbonate, Cesium carbonate, or Sodium hydride, 1.2-1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

  • To a solution of the sulfonamide in the anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Add a solution of the phenoxyacetate alkyl halide in the same solvent dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionExpected YieldReference
Base K₂CO₃ or Cs₂CO₃80-95%[1]
Solvent DMF or Acetonitrile
Temperature 60-80 °C
Reaction Time 4-12 hours
Step 3: Deprotection of the Carboxylic Acid (Saponification)

The ester protecting group is removed by base-catalyzed hydrolysis (saponification) to yield the final N-alkylated sulfonamide phenoxy acid.

Protocol: Saponification

Materials:

  • N-Alkylated sulfonamide ester (1.0 equiv)

  • Base (e.g., Lithium hydroxide or Sodium hydroxide, 2-5 equiv)

  • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Methanol/Water)

  • Aqueous acid (e.g., 1M HCl) for workup

Procedure:

  • Dissolve the ester in the solvent mixture.

  • Add the base and stir the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with the aqueous acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Strategy 3: Mitsunobu Reaction with a Pre-reduced Phenoxy Alcohol

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfonamides with primary or secondary alcohols.[3][4][5] This strategy involves the initial reduction of the phenoxyacetic acid to the corresponding 2-phenoxyethanol, which is then coupled with the sulfonamide.

Workflow

G PhenoxyAcid Phenoxyacetic Acid PhenoxyAlcohol 2-Phenoxyethanol PhenoxyAcid->PhenoxyAlcohol Reduction FinalProduct N-Alkylated Sulfonamide PhenoxyAlcohol->FinalProduct Sulfonamide Sulfonamide Sulfonamide->FinalProduct Mitsunobu Reaction + 2-Phenoxyethanol

Sources

Troubleshooting & Optimization

Technical Support Center: Extraction of Sulfonamide Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for extraction of sulfonamide carboxylic acids (e.g., Furosemide, Bumetanide, Probenecid analogs). Ticket ID: EXT-SULF-COOH-001 Status: Active Guide

Introduction: The Dual-Acid Challenge

Welcome to the technical support hub for the extraction of sulfonamide carboxylic acids. These molecules present a unique challenge in sample preparation because they possess two distinct ionizable acidic groups:

  • Carboxylic Acid (COOH): Stronger acid, pKa

    
     3.5 – 4.5.
    
  • Sulfonamide (SO

    
    NH-):  Weaker acid, pKa 
    
    
    
    9.5 – 10.5.

Unlike simple acidic drugs, these compounds exist in three distinct states depending on pH: Neutral , Mono-anionic , and Di-anionic . Successful extraction requires precise pH manipulation to target the specific state required for your chosen extraction mechanism (LLE vs. SPE).

Module 1: The Theory (The Ionization Corridor)

To optimize recovery, you must visualize the molecule's charge state. We use the Henderson-Hasselbalch equation to predict the ionization state.

The "2-Unit Rule"
  • pH < (pKa - 2): >99% Neutral (Protonated).

  • pH > (pKa + 2): >99% Ionized (Deprotonated).

For a typical sulfonamide carboxylic acid (e.g., Furosemide, pKa


=3.9, pKa

=9.6):

IonizationState cluster_0 pH < 2.0 (Acidic) cluster_1 pH 6.0 - 8.0 (Neutral) cluster_2 pH > 11.0 (Basic) Node1 NEUTRAL STATE (COOH, SO2NH2) Hydrophobic Target: LLE / RP-SPE Node2 MONO-ANIONIC (COO-, SO2NH2) Amphiphilic Target: MAX-SPE Node1->Node2 pKa1 ~3.9 (COOH deprotonates) Node3 DI-ANIONIC (COO-, SO2N-) Highly Hydrophilic Target: Elution Node2->Node3 pKa2 ~9.6 (SO2NH deprotonates)

Figure 1: Speciation of sulfonamide carboxylic acids across the pH scale. To extract, you must drive the equilibrium fully to the left (for LLE) or lock it in the middle (for Ion Exchange).

Module 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Core Principle: For LLE, the analyte must be electrically neutral to partition into the organic phase. Target pH: 2.0 – 2.5 (Ensures COOH is protonated).

Troubleshooting Guide: LLE
IssueRoot CauseCorrective Action
Low Recovery (<50%) pH too high. At pH 4.0, ~50% of the drug is ionized (COO-) and stays in the water.Acidify: Adjust sample pH to < 2.0 using 1M HCl or H

PO

. Verify pH after addition.
Emulsion Formation Protein precipitation at the interface due to acidification of plasma/serum.De-proteinize first: Add cold acetonitrile (1:3 ratio), vortex, centrifuge, then evaporate and reconstitute in acidic buffer before LLE.
Co-extraction of Lipids Non-specific extraction. At low pH, endogenous fatty acids are also neutral and extractable.Back-Extraction: Extract into organic solvent (pH 2), separate phases, then add alkaline buffer (pH 10) to the organic phase. The analyte ionizes (di-anion) and moves back to water, leaving lipids in organic.
Recommended Protocol: LLE for Furosemide-type Analogs
  • Sample: 200 µL Plasma.

  • Acidification: Add 200 µL 100 mM Phosphate Buffer (pH 2.0).

  • Solvent: Add 1.5 mL Ethyl Acetate : Hexane (80:20). Note: Pure non-polar solvents like Hexane often yield poor recovery for these polar sulfonamides.

  • Agitation: Vortex 5 min; Centrifuge 10 min @ 4000g.

  • Collection: Transfer supernatant; evaporate to dryness.

Module 3: Solid Phase Extraction (SPE) Troubleshooting

Core Principle: SPE offers higher specificity. For acidic drugs, Mixed-Mode Anion Exchange (MAX) is superior to standard C18 (Reverse Phase) because it utilizes a "Lock-and-Key" mechanism.

  • Lock: Load at pH 7 (Analyte is negatively charged COO-). Binds to positively charged sorbent.

  • Wash: Use aggressive organic solvents (removes neutrals). Analyte stays locked by charge.

  • Key (Elute): Acidify (pH < 2). Neutralizes the COO-, breaking the ionic bond.

SPE_Workflow Start Start: Sample Prep Choice Select Mechanism Start->Choice RP Reverse Phase (HLB/C18) Mechanism: Hydrophobic Choice->RP Simple Matrix (Water) MAX Mixed-Mode Anion Exchange (MAX) Mechanism: Hydrophobic + Ionic Choice->MAX Complex Matrix (Plasma/Urine) RP_Step1 1. Acidify Sample (pH < 2) (Force Neutral State) RP->RP_Step1 MAX_Step1 1. Neutral/Basic Sample (pH 7-8) (Ensure COO- charge) MAX->MAX_Step1 RP_Issue Risk: Dirty Extract (Co-extracts other neutrals) RP_Step1->RP_Issue MAX_Step2 2. Wash with 100% MeOH (Removes neutrals; Analyte locked) MAX_Step1->MAX_Step2 MAX_Step3 3. Elute with 5% Formic Acid in MeOH (Neutralize COO- to release) MAX_Step2->MAX_Step3

Figure 2: Decision tree for SPE selection. Mixed-Mode (MAX) provides the highest purity for sulfonamide carboxylic acids.

FAQ: SPE Issues

Q: My analyte is breaking through the MAX cartridge during loading.

  • A: Your pH is likely too low. The sorbent requires the analyte to be anionic (COO-). If the sample is acidic (pH < 4), the carboxylic acid is neutral and won't bind to the anion exchanger. Fix: Buffer sample to pH 7.0–8.0 using Ammonium Acetate.

Q: I have low recovery during elution from MAX.

  • A: The elution solvent isn't acidic enough. You must drop the pH below the pKa of the carboxylic acid (below 3.5) to break the ionic interaction. Fix: Ensure your elution solvent contains at least 2% Formic Acid or Trifluoroacetic Acid (TFA).

Module 4: Stability & Degradation Risks

Sulfonamides are generally stable, but the sulfonamide bond (S-N) can hydrolyze under extreme conditions.[1]

  • Risk Zone: High Temperature (>60°C) + Strong Acid (pH < 1).

  • Safe Zone: Room temperature processing at pH 2–10.

Critical Note: When evaporating acidic eluates (e.g., Methanol + Formic Acid), do not exceed 40°C. The concentration of acid increases as the solvent evaporates, potentially catalyzing hydrolysis of the sulfonamide group into a sulfonic acid and an amine.

References

  • Physicochemical Properties of Sulfonamides

    • Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and partitioning processes of sulfonamides in the solvents of different polarity." Journal of Chemical & Engineering Data. Link

  • SPE Method Development (Mixed-Mode)

    • Waters Corporation. "Oasis MAX: Mixed-Mode Anion Exchange for Acidic Compounds." Waters Application Notes. Link

  • pKa Data & Ionization

    • DrugBank Online. "Furosemide: Chemical Properties and pKa."[2] Link

  • Hydrolysis of Sulfonamides

    • Białk-Bielińska, A., et al. (2012).[3] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. Link

Sources

Purification strategies for sulfonamide phenoxyacetic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Purification. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in isolating sulfonamide phenoxyacetic acid derivatives. These compounds—highly valued as carbonic anhydrase inhibitors and agrochemicals—present unique purification challenges due to their dual functional groups.

The presence of both a carboxylic acid (pKa ~3.1) and a sulfonamide moiety (pKa ~10) creates a complex, pH-dependent solubility profile. Impurities such as unreacted precursors, regioisomers, and phenolic oxidation products often share similar polarity and readily co-crystallize via robust hydrogen bonding and


 stacking. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >99% purity in your workflows.

Part 1: Mechanistic Overview & Purification Workflow

Before troubleshooting, it is critical to map the physicochemical landscape of your crude mixture. The decision tree below outlines the optimal purification pathways based on the specific impurity profile detected via LC-MS or NMR.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Check Impurity Profile Assessment (LC-MS / NMR) Start->Check Acidic High Phenoxyacetic Acid Impurity Check->Acidic Sulfonamide Unreacted Sulfonamide & Regioisomers Check->Sulfonamide pH pH-Adjustment Precipitation Acidic->pH Bulk removal SPE MOF-808 SPE (Zr-O-H bonding) Acidic->SPE Trace removal HPLC Semi-Prep SFC / HPLC Sulfonamide->HPLC High resolution Pure Purified API (>99% Purity) pH->Pure HPLC->Pure SPE->Pure

Workflow for isolating sulfonamide phenoxyacetic acid derivatives from crude matrices.

Part 2: Diagnostic Troubleshooting Matrix

When standard purification fails, identifying the root cause is the first step toward resolution. Use the following quantitative and qualitative markers to diagnose and correct your workflow.

Table 1: Impurity Profiling and Resolution Strategies

Impurity ClassCausality of Co-isolationDiagnostic SignatureRecommended Resolution
Unreacted Phenoxyacetic Acid Strong intermolecular hydrogen bonding and

stacking with the target API.
Broad tailing peak in RP-HPLC (acidic pH); persistent baseline drift.MOF-808 Solid-Phase Extraction (SPE)[1] or pH-swing precipitation[2].
Sulfonamide Precursors Similar logP and hydrophobic surface area to the target.Co-elution in neutral mobile phases; mixed crystal lattice.Semi-preparative SFC[3] or pH-adjusted RP-HPLC.
Phenolic Oxidation Products Oxidative degradation of precursors during high-temp synthesis.Discoloration (tan/brown solid) and severe melting point depression.Hot filtration with activated charcoal followed by recrystallization[2].

Part 3: Frequently Asked Questions (FAQs)

Q1: During recrystallization, my crude product separates as a dense oil rather than forming crystals ("oiling out"). How do I force crystallization? Causality & Solution: "Oiling out" occurs when the melting point of the crude mixture is depressed below the solvent's saturation temperature due to a high load of phenolic or chloroacetic acid impurities[2]. The solution becomes supersaturated with respect to the liquid phase rather than the solid phase. Action: Do not crash-cool the solution. Reheat the mixture until homogeneous, evaporate excess solvent to increase concentration, and cool very slowly. Seeding the solution at the cloud point with a pure crystal provides a nucleation site, bypassing the liquid-liquid phase separation[2].

Q2: How can I selectively remove unreacted phenoxyacetic acid without losing my sulfonamide target? Causality & Solution: Phenoxyacetic acids have a highly specific affinity for Zirconium(IV)-based Metal-Organic Frameworks (MOF-808). This is driven by the formation of strong Zr-O-H coordination bonds with the carboxyl groups, alongside hydrophobic interactions with the biphenyl skeleton[1]. Action: Implement an SPE cleanup step using MOF-808. This material offers a massive specific surface area (~905 m²/g) and selectively chemisorbs the phenoxyacetic acid impurities, allowing the target product to be separated efficiently[1].

Q3: What is the most efficient chromatographic method for resolving closely related sulfonamide impurities? Causality & Solution: Sulfonamides often suffer from peak tailing and cross-contamination in standard preparative HPLC due to secondary interactions with free silanols on the silica matrix. Action: Supercritical Fluid Chromatography (SFC) is highly recommended. Using CO₂ as the primary mobile phase suppresses silanol interactions. Studies demonstrate that optimized SFC protocols, particularly those utilizing post-detector rinse pumps, can yield sulfonamide fractions with 92–97% purity while eliminating cross-contamination[3].

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the chemical physics at each step, you can adapt these methods to your specific derivatives.

Protocol A: pH-Swing Precipitation (Solvent-Minimized)

Self-validating mechanism: This protocol exploits the thermodynamic solubility differences of ionized vs. unionized species. By deliberately traversing the pKa of the carboxylic acid (~3.1), we force the target compound into a crystalline lattice while leaving structurally distinct impurities in the aqueous phase[2].

  • Dissolution: Suspend the crude mixture in cold deionized water. Slowly titrate with 1M NaOH under continuous stirring until the pH reaches 7.5–8.0. Use just enough base to completely dissolve the acid as a sodium salt[2].

  • Filtration: Pass the solution through a 0.22 µm nylon membrane to remove insoluble organic impurities (e.g., diaryl byproducts or unreacted neutral species).

  • Selective Precipitation: Slowly titrate the filtrate with 1M HCl under vigorous stirring. Monitor the pH carefully. Drop the pH to 2.0 to fully protonate and precipitate the phenoxyacetic acid derivative[2].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the crystal cake with ice-cold deionized water to remove residual salts, followed by a minimal wash of ice-cold ethanol to strip away trace phenolic impurities[2]. Dry in a vacuum oven.

Protocol B: Zirconium-MOF Solid-Phase Extraction (SPE)

Self-validating mechanism: Relies on chemisorption rather than simple physisorption. The Zr(IV) nodes in MOF-808 form stable coordination bonds specifically with the carboxylate groups of phenoxyacetic acid impurities, creating a highly selective chemical filter[1].

  • Conditioning: Condition the MOF-808 SPE cartridge with 5 mL of methanol followed by 5 mL of water (pH adjusted to 3.0 with formic acid) to activate the Zr-O nodes.

  • Loading: Load the sample dissolved in a low-organic aqueous solution (e.g., 5% acetonitrile in water). The phenoxyacetic acid impurities will bind strongly to the framework[1].

  • Washing: Wash the cartridge with 5% methanol in water to elute non-specifically bound sulfonamide targets (collect this fraction if the sulfonamide is your desired API).

  • Elution: To elute the bound phenoxyacetic acid derivatives, pass 3 mL of acetonitrile containing 1% formic acid through the column. Evaporate the elution under a gentle stream of nitrogen[4].

Protocol C: Semi-Preparative SFC Fractionation

Self-validating mechanism: Utilizes supercritical CO₂ to maintain high diffusivity and low viscosity, allowing for rapid mass transfer. The addition of a post-detector rinse pump prevents the carryover of highly retained sulfonamide isomers[3].

  • Setup: Equip the SFC system with a 2-ethylpyridine or bare silica stationary phase. Ensure a rinse pump is installed immediately after the detector to flush the lines and prevent fraction cross-contamination[3].

  • Mobile Phase: Run a gradient of supercritical CO₂ and Methanol (from 5% to 40% modifier).

  • Injection: Dissolve the sample in methanol or DMSO. Avoid high water content, which disrupts the supercritical phase.

  • Fraction Collection: Collect minifractions at strict 0.2 to 0.3-minute intervals across the peak width. Combine the pure minifractions post-analysis to achieve a final purity of >95%[3].

Part 5: Quantitative Recovery & Purity Data

Table 2: Performance Metrics of Recommended Purification Techniques

Purification TechniqueTarget AnalyteAverage Purity / RecoveryKey Advantage
Supercritical Fluid Chromatography (SFC) Sulfonamide derivatives92–97% PurityMinimizes cross-contamination via post-detector rinse pumps[3].
MOF-808 Solid-Phase Extraction Phenoxyacetic acids77.1–109.3% RecoveryHigh specificity via Zr-O-H carboxyl bonding; wide linear range[1].
Modified QuEChERS / UPLC-MS Sulfonamide trace impurities82.4–110.6% RecoveryRapid matrix cleanup with low limits of detection (0.01–0.28 μg/kg)[4].

References

  • BenchChem. Minimizing solvent waste in phenoxyacetic acid purification.
  • PubMed / Journal of Separation Science. Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework.
  • Oxford Academic / Journal of Chromatographic Science. Semipreparative Separation and Fractionation of Sulfonamides via Supercritical Fluid Chromatography.
  • Royal Society of Chemistry / Analytical Methods. Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography...

Sources

Technical Support Center: Enhancing the Stability of (4-Diethylsulfamoyl-phenoxy)-acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-Diethylsulfamoyl-phenoxy)-acetic acid. Recognizing the critical importance of experimental reproducibility, this document addresses common challenges related to the stability of solutions containing this compound. The information herein is synthesized from established principles of organic chemistry and data from structurally related molecules to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (4-Diethylsulfamoyl-phenoxy)-acetic acid solutions?

The stability of (4-Diethylsulfamoyl-phenoxy)-acetic acid in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidative or hydrolytic agents. Like many phenoxyacetic acid derivatives, this compound possesses functional groups susceptible to chemical degradation. The ether linkage and the sulfamoyl group are key areas of potential instability.

Q2: What is the optimal pH range for preparing and storing solutions of (4-Diethylsulfamoyl-phenoxy)-acetic acid?

Based on data from structurally similar compounds, such as Ethacrynic Acid, maintaining a neutral pH is crucial for stability. Solutions of the sodium salt of ethacrynic acid are relatively stable for short periods at around pH 7.[1][2] As the pH deviates significantly from neutral, particularly in acidic conditions (pH < 5), the risk of precipitation or haziness increases.[1][3] Furthermore, both acidic and alkaline conditions can catalyze the hydrolysis of the phenoxyacetic acid structure.[4] The stability of the sulfamoyl group can also be pH-dependent.[5][6][7] Therefore, it is recommended to prepare and store solutions of (4-Diethylsulfamoyl-phenoxy)-acetic acid in a buffered system at or near pH 7 .

Q3: How does temperature impact the stability of these solutions?

Elevated temperatures can significantly accelerate the degradation of (4-Diethylsulfamoyl-phenoxy)-acetic acid solutions. The rate of hydrolytic degradation of phenoxyacetic acid derivatives generally increases with higher temperatures.[4] For instance, solutions of ethacrynate sodium are less stable as the temperature increases.[2] To ensure maximum stability, it is advisable to prepare stock solutions at room temperature and store them under refrigerated conditions (2-8 °C), unless specified otherwise for a particular experimental protocol.

Q4: Are there any known incompatibilities with common solvents or excipients?

Q5: What are the likely degradation products of (4-Diethylsulfamoyl-phenoxy)-acetic acid?

The primary degradation pathway for phenoxyacetic acid derivatives is hydrolysis of the ether linkage.[4] This would result in the formation of the corresponding phenol, 4-Diethylsulfamoyl-phenol, and glycolic acid. Additionally, hydrolysis of the sulfamoyl group could occur under certain conditions. The degradation of the related compound, 2,4-dichlorophenoxyacetic acid, has been shown to proceed via hydrolysis.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution appears hazy or has formed a precipitate. 1. Low pH of the solvent or diluent: Some solutions, like 5% Dextrose, can be acidic.[1][3]2. Exceeded solubility limit: The concentration of the compound may be too high for the chosen solvent.3. Temperature effects: Solubility can decrease at lower temperatures.1. Measure the pH of your solution. If it is acidic, prepare a fresh solution using a neutral, buffered diluent (e.g., PBS at pH 7).2. Attempt to dissolve the compound in a smaller volume of an organic co-solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer.3. If the precipitate appeared upon refrigeration, gently warm the solution to room temperature to see if it redissolves. If so, consider storing at room temperature for short periods or preparing fresh solutions for each experiment.
Loss of potency or inconsistent results over time. 1. Chemical degradation: The compound may be degrading due to hydrolysis or other pathways.2. Improper storage: Exposure to light, elevated temperatures, or non-optimal pH can accelerate degradation.1. Prepare fresh stock solutions more frequently. For critical experiments, use a freshly prepared solution each time.2. Review your storage conditions. Ensure solutions are protected from light by using amber vials or wrapping them in foil, and store at the recommended temperature (2-8 °C) and pH (~7).
Unexpected peaks in analytical chromatograms (e.g., HPLC). 1. Formation of degradation products: The new peaks likely correspond to degradation products such as the hydrolyzed phenol derivative.2. Contamination: The solvent or glassware may be contaminated.1. Attempt to identify the degradation products by techniques such as LC-MS. This can confirm the degradation pathway.2. Run a blank injection of your solvent to rule out contamination. Ensure all glassware is scrupulously clean.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of (4-Diethylsulfamoyl-phenoxy)-acetic acid powder in a suitable container.

  • Initial Dissolution: If the compound has low aqueous solubility, first dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO or ethanol).

  • Aqueous Dilution: Gradually add a neutral buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4) to the desired final concentration.

  • Mixing: Ensure the solution is thoroughly mixed by vortexing or gentle agitation until all solid is dissolved.

  • pH Verification: Check the final pH of the stock solution and adjust to ~7 if necessary with dilute acid or base.

Protocol 2: Recommended Storage Conditions
  • Short-Term Storage (up to 24 hours): For reconstituted solutions, storage at room temperature is generally acceptable, provided the pH is neutral.[8]

  • Long-Term Storage (greater than 24 hours): Store solutions at 2-8 °C, protected from light. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles if frozen storage is attempted. Discard reconstituted solutions after 24 hours if stored at room temperature.[3][8]

Protocol 3: General Method for Assessing Solution Stability by HPLC

This protocol provides a general framework. The specific column, mobile phase, and detection wavelength should be optimized for your specific experimental setup.

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where the parent compound has maximum absorbance.

  • Procedure: a. Prepare the solution of (4-Diethylsulfamoyl-phenoxy)-acetic acid according to Protocol 1. b. Immediately after preparation (t=0), inject an aliquot onto the HPLC system and record the chromatogram. The peak area of the parent compound at t=0 will serve as the baseline. c. Store the solution under the desired test conditions (e.g., specific temperature, light exposure). d. At subsequent time points (e.g., 1, 4, 8, 24 hours), inject another aliquot and record the chromatogram. e. Compare the peak area of the parent compound at each time point to the t=0 value. A decrease in the peak area indicates degradation. The appearance of new peaks can be monitored to track the formation of degradation products.

Visualizing Potential Degradation and Experimental Workflow

Potential Degradation Pathway of (4-Diethylsulfamoyl-phenoxy)-acetic Acid Parent (4-Diethylsulfamoyl-phenoxy)-acetic acid Hydrolysis Hydrolysis (Acid or Base Catalyzed) Parent->Hydrolysis Phenol_Degradant 4-Diethylsulfamoyl-phenol Hydrolysis->Phenol_Degradant Major Product Glycolic_Acid Glycolic Acid Hydrolysis->Glycolic_Acid Byproduct

Caption: Potential hydrolytic degradation of the parent compound.

Workflow for Stability Assessment Start Prepare Solution (Protocol 1) T0_Analysis t=0 HPLC Analysis (Establish Baseline) Start->T0_Analysis Storage Store under Test Conditions (e.g., Temp, Light, pH) T0_Analysis->Storage Timepoint_Analysis Analyze at Subsequent Time Points (t=x) Storage->Timepoint_Analysis Timepoint_Analysis->Storage Repeat for multiple time points Data_Analysis Compare Peak Areas (% Degradation) Timepoint_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Sources

Technical Support Center: Resolving Emulsions in Phenoxyacetic Acid Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals dealing with stubborn emulsions during the liquid-liquid extraction (LLE) of phenoxyacetic acid (PAA) intermediates.

Below, we break down the root causes of these emulsions, provide a diagnostic workflow, and detail self-validating experimental protocols to rescue your product.

Section 1: Mechanistic FAQs – The Chemistry of the Problem

Q: Why do phenoxyacetic acid syntheses so frequently result in stubborn emulsions during liquid-liquid extraction? A: PAA intermediates possess a hydrophobic aromatic ring (the phenoxy group) and a hydrophilic carboxylic acid tail, making them inherently amphiphilic. When the pH of the aqueous phase is near the pKa of the acid (typically around 3.0 - 3.5), a mixture of protonated (organic-soluble) and deprotonated (water-soluble) species exists. The deprotonated carboxylate acts as a potent surfactant,1 and stabilizing microscopic droplets of the organic solvent within the aqueous phase, creating a persistent intermediate layer[1].

Q: How does the choice of organic solvent affect emulsion stability? A: Solvents with densities very close to water lack the gravitational driving force required for phase separation. For example, dichloromethane (DCM) is notoriously prone to emulsions because its density (1.33 g/mL) can be closely matched by highly concentrated aqueous brine or product mixtures, leading to a 2[2]. Adding a small amount of a different organic solvent can adjust the density and solvent properties, breaking the emulsion[1].

Q: What is a "Pickering emulsion" and is it relevant to my PAA workup? A: Yes. Unreacted phenols, inorganic salts, or polymeric byproducts from the Williamson ether synthesis can precipitate as fine, insoluble particulates at the liquid-liquid interface. These solid particles physically armor the solvent droplets, preventing coalescence. This is known as a Pickering emulsion and cannot be resolved by chemical means alone; it requires 3[4][3].

Q: Why is gentle swirling recommended over vigorous shaking? A: Vigorous shaking exponentially increases the surface area of contact between the two phases, creating micro-droplets that are easily stabilized by surfactant-like impurities. Gentle swirling maintains sufficient surface area for the extraction of the PAA intermediate without providing the kinetic energy required to 1[1].

Section 2: Diagnostic Workflow

Use the following decision matrix to identify the most scientifically sound intervention for your specific emulsion type.

EmulsionWorkflow Start Emulsion Formed During LLE CheckPH Is Aqueous pH < 2? Start->CheckPH Acidify Acidify with 1M HCl/H2SO4 (Protonates PAA) CheckPH->Acidify No CheckSolids Visible Fine Solids? (Pickering Emulsion) CheckPH->CheckSolids Yes Acidify->CheckPH Filter Filter via Glass Wool/Celite (Mechanical Shearing) CheckSolids->Filter Yes CheckDensity Density/Surfactant Issue? CheckSolids->CheckDensity No Resolved Phase Separation Achieved Filter->Resolved AddBrine Add Saturated NaCl (Brine) (Salting Out) CheckDensity->AddBrine Try First Centrifuge Centrifugation / SLE (High-G Coalescence) AddBrine->Centrifuge Fails AddBrine->Resolved Success Centrifuge->Resolved

Diagnostic workflow for resolving LLE emulsions in PAA synthesis.

Section 3: Self-Validating Experimental Protocols

Protocol A: The pH-Adjustment Strategy (Chemical Destabilization)

Causality: Ensuring the pH is strictly < 2 fully protonates the PAA, neutralizing its charge so it 5[4][5][6].

  • Initial Assessment: Draw a 1 mL aliquot of the aqueous layer from the separatory funnel.

  • pH Verification: Test the aliquot with universal indicator paper. If the pH is > 2, proceed to step 3. (Self-validation: The emulsion is likely stabilized by ionized carboxylates).

  • Acidification: Add 1M H₂SO₄ or HCl dropwise directly to the separatory funnel. (Note: HCl is preferred if extracting with ethyl acetate; H₂SO₄ is preferred to avoid chloride contamination).

  • Agitation: Gently invert the funnel 2-3 times to mix. Do not shake vigorously.

  • Re-verification: Draw another aliquot and test the pH. It must read < 2. If phase separation begins, the protocol is successful.

Protocol B: The Salting-Out (Brine) Method (Thermodynamic Destabilization)

Causality: Adding NaCl increases the ionic strength and density of the aqueous phase. This decreases the solubility of the organic solvent and the PAA intermediate in the aqueous layer, 1 and driving droplet coalescence[1][5].

  • Preparation: Prepare a saturated NaCl solution (brine) by adding NaCl to deionized water until no more dissolves[4].

  • Addition: Add a volume of brine equal to approximately 25% of the aqueous layer volume currently in the funnel. Alternatively, sprinkle solid NaCl directly into the funnel[5][6].

  • Integration: Gently swirl the funnel for 60 seconds.

  • Observation: Allow the funnel to sit for 10-15 minutes. (Self-validation: You should observe salt dropping to the bottom as droplets coalesce and the milky boundary sharpens[5]).

Protocol C: Interfacial Filtration (Mechanical Destabilization)

Causality: When solid particulates stabilize the emulsion, passing the mixture through a porous medium physically shears the droplets, strips away the solid stabilizers, and provides a high surface area for the 3[1][4][3].

  • Apparatus Setup: Pack a small plug of glass wool tightly into the neck of a clean glass funnel, or prepare a Büchner funnel with a pad of Celite[1][4].

  • Filtration: Drain the entire emulsion layer directly from the separatory funnel into the prepared filter.

  • Phase Collection: Collect the filtrate in a clean Erlenmeyer flask. (Self-validation: The filtrate should immediately separate into two distinct, clear layers as the physical barrier breaks the emulsion[3]).

  • Transfer: Return the separated layers to a clean separatory funnel to complete the extraction.

Section 4: Quantitative Comparison of Emulsion-Breaking Techniques

TechniqueMechanism of ActionTypical Resolution TimeImpact on PAA YieldApplicability
pH Adjustment Neutralizes emulsifier charge by protonating PAA< 5 minsEnhances yieldBest for pH-sensitive amphiphiles
Salting Out (Brine) Increases aqueous ionic strength and density10-20 minsNeutral to positiveGeneral use, density-matched emulsions
Glass Wool Filtration Mechanical shearing of droplets5-15 minsMinor loss (filter holdup)Pickering emulsions (solid-stabilized)
Solvent Addition Alters organic phase density and solubility< 5 minsNeutral (requires evaporation)When layer densities are too similar
Centrifugation High-G forced coalescence5-10 minsNoneStubborn emulsions (requires equipment)

References

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions". 5

  • AZoM. "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions".6

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". 1

  • Chemistry LibreTexts. "4.6: Step-by-Step Procedures For Extractions". 2

  • Benchchem. "How to resolve emulsions during Cyclohexaneacetic acid extraction." 4

  • Biotage. "Tackling emulsions just got easier". 3

Sources

Technical Support Center: O-Alkylation Strategies Beyond Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development seeking robust and efficient alternatives to ethyl chloroacetate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and troubleshooting insights to empower you to overcome common synthetic challenges. We will explore a range of alternative reagents, detailing their advantages, drawbacks, and optimal applications.

Why Seek Alternatives to Ethyl Chloroacetate?

Ethyl chloroacetate is a workhorse reagent for introducing an ethoxycarbonylmethyl group onto an oxygen nucleophile, typically via the Williamson ether synthesis.[1] However, its moderate reactivity can lead to several experimental challenges that prompt the search for alternatives:

  • Sluggish Reactions: The chloride is a good, but not exceptional, leaving group. Reactions with less nucleophilic alcohols or phenols can require high temperatures, extended reaction times, or very strong bases, which may not be compatible with sensitive functional groups elsewhere in the molecule.

  • Side Reactions: Harsh conditions can promote side reactions such as elimination or decomposition of starting materials.

  • Low Yields: For sterically hindered or electronically deactivated substrates, the reaction may stall, leading to incomplete conversion and low yields.

This guide will focus on troubleshooting these issues by selecting more appropriate alkylating agents for your specific system.

Core Alternative: The More Reactive Halogen Analogs

The most direct alternative to ethyl chloroacetate is to switch the halogen leaving group. The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl > F, corresponding to the leaving group's ability to stabilize a negative charge.

FAQ and Troubleshooting: Ethyl Bromoacetate & Ethyl Iodoacetate

Q1: My reaction with ethyl chloroacetate is very slow. Should I switch to ethyl bromoacetate?

A: Absolutely. Ethyl bromoacetate is significantly more reactive than its chloro-analog because bromide is a better leaving group.[2][3] This increased reactivity often allows for milder reaction conditions (e.g., lower temperatures, weaker bases), which can improve yields and minimize side reactions. Ethyl iodoacetate is even more reactive but is generally more expensive and can be less stable. For most applications, ethyl bromoacetate provides the best balance of reactivity and cost.

Q2: What are the typical starting conditions for an O-alkylation using ethyl bromoacetate with a phenol?

A: A standard and reliable set of conditions involves a weak inorganic base and a polar aprotic solvent. This combination effectively deprotonates the phenol to the more nucleophilic phenoxide without introducing competing nucleophiles.

Protocol 1: General O-Alkylation of a Phenol with Ethyl Bromoacetate

Materials:

  • Phenol substrate (1.0 eq)

  • Ethyl bromoacetate (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol, anhydrous K₂CO₃, and DMF.

  • Stir the suspension at room temperature for 15-30 minutes to allow for the formation of the potassium phenoxide.

  • Add ethyl bromoacetate dropwise to the mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the specific phenol.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q3: My reaction is still sluggish even with ethyl bromoacetate. What can I do?

A: If you're still facing reactivity issues, consider the following troubleshooting steps:

  • Switch to a Stronger Base/Solvent System: Using sodium hydride (NaH) in an anhydrous solvent like THF or DMF will irreversibly deprotonate the phenol, creating a higher concentration of the active nucleophile.[2] Caution: NaH is highly reactive and flammable; handle with extreme care.

  • Add a Catalyst: For reactions with alkyl chlorides or bromides, adding a catalytic amount (5-10 mol%) of sodium or potassium iodide can significantly accelerate the reaction. The iodide undergoes a Finkelstein reaction with the alkyl halide to generate the much more reactive alkyl iodide in situ.

  • Consider Phase-Transfer Catalysis (PTC): If your reaction is biphasic (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[4][5] The catalyst transports the phenoxide from the aqueous phase to the organic phase where the alkylating agent resides, dramatically increasing the reaction rate.[6][7]

Q4: Are there any specific safety concerns with ethyl bromoacetate?

A: Yes. Ethyl bromoacetate is a potent lachrymator (tear-producing agent) and a toxic alkylating agent.[8] It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Alkylating agents, in general, are hazardous as they can react with biological nucleophiles like DNA.[9][10]

Diagram: Troubleshooting Low Yield in Williamson Ether Synthesis

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Are Base/Solvent Appropriate? check_reagents->check_conditions Reagents OK increase_reactivity Increase Reagent Reactivity check_conditions->increase_reactivity Conditions OK sub_base Use Stronger Base (e.g., NaH in THF/DMF) check_conditions->sub_base Base too weak catalysis Add a Catalyst increase_reactivity->catalysis sub_reagent Switch to More Reactive Alkylating Agent (R-Cl → R-Br → R-I) increase_reactivity->sub_reagent add_iodide Add Catalytic NaI / KI (Finkelstein Reaction) catalysis->add_iodide add_ptc Use Phase-Transfer Catalyst (e.g., TBAB for biphasic) catalysis->add_ptc success Reaction Successful sub_base->success sub_reagent->success add_iodide->success add_ptc->success

Caption: A workflow for troubleshooting low-yield Williamson ether synthesis reactions.

Alternative Reagents and Methodologies

Beyond simple haloacetates, other classes of reagents and named reactions offer powerful solutions for O-alkylation.

A. Dialkyl Sulfates (Dimethyl Sulfate, Diethyl Sulfate)

Q5: When should I consider using a dialkyl sulfate instead of an alkyl halide?

A: Dialkyl sulfates are extremely potent Sₙ2 alkylating agents and are often effective where alkyl halides fail.[11][12] They should be considered for very unreactive nucleophiles or when you need to drive a reaction to completion quickly and efficiently. However, their high reactivity comes with a significant drawback: extreme toxicity. They are known or suspected carcinogens and must be handled with extreme caution and specialized procedures. Their use is often reserved for industrial processes or when other methods have been exhausted.

B. Other Alkyl Esters with Good Leaving Groups

Q6: I need to add a propionate or other ester group. What are my options?

A: The same principles apply. Reagents like ethyl 2-bromopropionate are commercially available and serve as versatile intermediates for introducing a methyl-substituted ester moiety.[13][14][15] For more complex alkyl groups, you can synthesize the corresponding alkyl tosylate or mesylate from the alcohol. These sulfonate esters are excellent leaving groups, often comparable in reactivity to alkyl bromides or iodides.[16]

C. The Mitsunobu Reaction: Inverting the Polarity

In some synthetic plans, it is more convenient to couple a phenol (as the nucleophile) with an alcohol (as the electrophile precursor). The Mitsunobu reaction is the classic method for this transformation.[17]

Q7: How does the Mitsunobu reaction work for O-alkylation, and when is it preferred?

A: The Mitsunobu reaction uses a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate an alcohol, turning the hydroxyl group into a good leaving group.[17][18] This activated intermediate is then displaced by a nucleophile, such as a phenol, in an Sₙ2 reaction that proceeds with inversion of configuration at the alcohol's stereocenter.

It is preferred when:

  • You are coupling a phenol with a primary or secondary alcohol.

  • The reaction needs to be performed under neutral, mild conditions.

  • Control of stereochemistry is critical (due to the inversion).

Diagram: Simplified Mitsunobu Reaction Cycle

Mitsunobu reagents PPh3 + DEAD betaine Betaine Intermediate reagents->betaine 1 alkoxyphosphonium Alkoxyphosphonium Ion betaine->alkoxyphosphonium 2 byproduct_Hydrazine Reduced DEAD betaine->byproduct_Hydrazine product Ar-O-R (Ether Product) alkoxyphosphonium->product 4. SN2 Attack by ArO- byproduct_TPPO TPPO alkoxyphosphonium->byproduct_TPPO sub_ROH R-OH (Alcohol) sub_ROH->betaine 3 sub_ArOH Ar-OH (Phenol) sub_ArOH->betaine Proton Transfer

Caption: Key intermediates in the Mitsunobu reaction for ether synthesis.

Q8: I'm trying a Mitsunobu reaction with a sterically hindered phenol and getting low yields. What's going wrong?

A: This is a known issue. With sterically hindered phenols or bulky alcohols, a common side reaction is the alkylation of the reduced DEAD byproduct by the activated alkoxyphosphonium intermediate.[19][20] This non-productive pathway consumes your alcohol and reagents.

Troubleshooting Steps:

  • Change the Solvent: Switching from a more coordinating solvent like THF to a less coordinating one, such as diethyl ether or toluene, can sometimes suppress the side reaction and improve the yield of the desired ether.[19][20]

  • Modify Reagent Addition: Slow, dropwise addition of the azodicarboxylate to a cooled (0 °C) solution of the alcohol, phenol, and phosphine is crucial to keep the concentration of the reactive intermediates low, minimizing side reactions.[17]

  • Purification Challenges: The major byproduct of this reaction is triphenylphosphine oxide (TPPO), which can be difficult to remove. Using polymer-supported triphenylphosphine can simplify workup, as the byproduct can be removed by simple filtration.[21]

Summary Comparison of Alternative Reagents

Reagent/MethodPrimary UseAdvantagesDisadvantages & Troubleshooting
Ethyl Bromoacetate General purpose, higher reactivity replacement for ethyl chloroacetate.More reactive, allows milder conditions, good balance of cost/reactivity.[2]Lachrymator, toxic alkylating agent.[8] If still slow, add NaI or use stronger base (NaH).
Ethyl Iodoacetate Highest reactivity for difficult substrates.Extremely reactive for Sₙ2.Higher cost, lower stability, light-sensitive.
Alkyl Sulfonates (Tosylates/Mesylates) Versatile for introducing various alkyl groups.Excellent leaving groups, comparable to bromides/iodides.[16]Requires an extra synthetic step to prepare from the alcohol.
Dialkyl Sulfates (e.g., Diethyl Sulfate) Alkylation of very unreactive nucleophiles.Extremely powerful alkylating agents.[11]Extremely toxic and carcinogenic; requires specialized handling.
Mitsunobu Reaction (Alcohol + PPh₃/DEAD) Coupling phenols with primary/secondary alcohols under mild, neutral conditions.Mild conditions, stereochemical inversion, useful for complex molecules.[17]Stoichiometric byproducts (TPPO) can complicate purification. Low yields with sterically hindered substrates.[19][20]
Phase-Transfer Catalysis (PTC) Accelerating biphasic Williamson ether synthesis reactions.Dramatically increases reaction rates, allows use of inexpensive bases (e.g., NaOH).[4][5]Requires optimization of catalyst, solvent, and stirring rate.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • University of New Hampshire. (n.d.). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?[Link]

  • ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Indian Academy of Sciences. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. [Link]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

  • ResearchGate. (n.d.). Ethyl bromopropionate alkylation with tetrahydroindole. [Link]

  • Vapourtec. (2012, March 14). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link]

  • PubMed. (2007, January 2). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the "energy-rich" nature of sulfate half-esters. [Link]

  • ResearchGate. (n.d.). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

  • Organic Syntheses. (n.d.). 2-Propenoic acid, 3-bromo-, ethyl ester, (Z) -. [Link]

  • PTC Communications, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Ataman Kimya. (n.d.). ETHYL BROMOACETATE. [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. [Link]

  • Liv Hospital. (2026, January 23). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. [Link]

  • Reddit. (2026, February 11). Any way of doing this reaction without ethyl diazoacetate?[Link]

  • PubMed. (2001, February 16). Alkylating agent and chromatin structure determine sequence context-dependent formation of alkylpurines. [Link]

  • Organic Syntheses. (n.d.). pseudothiohydantoin. [Link]

  • Lecturio. (2025, December 15). Alkylating Agents and Platinum | Concise Medical Knowledge. [Link]

  • YouTube. (2023, September 24). Make Ethyl Chloroacetate Synthesis with Dean Stark. [Link]

Sources

Minimizing side reactions in sulfonamide phenoxy acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Minimizing Side Reactions & Chemoselectivity Optimization Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Map

Context: The synthesis of sulfonamide phenoxy acids (common in EP receptor antagonists and enzyme inhibitors) presents a unique "chemoselectivity paradox." You are often manipulating a substrate containing both a nucleophilic aniline/phenol and an acidic sulfonamide/carboxylic acid.

The Core Challenge:

  • N-Sulfonylation: Preventing bis-sulfonylation and hydrolysis of the sulfonyl chloride.

  • O-Alkylation: Preventing N-alkylation of the sulfonamide (competing nucleophile) and elimination of the alkyl halide.

The following diagram maps the critical decision points and failure modes:

ReactionPathways cluster_legend Legend Start Starting Material Product Target Molecule Side Side Product SM_Aminophenol Aminophenol (Nucleophile) Mono_Sulf Sulfonamide Phenol (Intermediate) SM_Aminophenol->Mono_Sulf 1.0 eq Base 0°C Bis_Sulf Bis-Sulfonamide (Over-reaction) SM_Aminophenol->Bis_Sulf Excess R-SO2Cl High Temp R_SO2Cl Sulfonyl Chloride (Electrophile) Sulfonic_Acid Sulfonic Acid (Hydrolysis) R_SO2Cl->Sulfonic_Acid Water/Moisture Target Sulfonamide Phenoxy Acid Mono_Sulf->Target K2CO3/Acetone (O-Selective) N_Alkyl N-Alkylated Sulfonamide Mono_Sulf->N_Alkyl NaH/DMF (N-Deprotonation) Alkyl_Halide Bromoacetate (Electrophile) Vinyl Vinyl Species (Elimination) Alkyl_Halide->Vinyl Strong Base Elimination

Figure 1: Reaction pathway analysis showing critical bifurcation points between desired intermediates (Yellow/Green) and irreversible side reactions (Red).

Module A: The Sulfonamide Bond (The "N-Link")

Objective: Couple the sulfonyl chloride (


) to the amine without generating bis-sulfonamides or hydrolyzing the reagent.
Critical Failure Mode: Bis-Sulfonylation

Primary amines are highly nucleophilic. Once the first sulfonamide bond forms (


), the remaining proton is acidic (pKa ~10). However, under basic conditions, the sulfonamide anion can react with a second equivalent of sulfonyl chloride to form the 

-disulfonyl species.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Two spots on TLC (Target + Non-polar) Bis-sulfonylation. Excess base or

drove the reaction too far.
Switch Base: Use Pyridine as solvent (acts as a buffer) or use Schotten-Baumann conditions (biphasic

with

). Stoichiometry: Limit

to 0.95–1.0 eq.
Low Yield + Acidic Byproduct Hydrolysis. Moisture in solvent or old reagent.[1]Dry Solvents: Use anhydrous DCM or THF. Quality Check: Run a mini-NMR of your

; if broad peaks appear >8 ppm, recrystallize or distill.
Starting Amine Remains HCl Inhibition. The HCl byproduct protonates the remaining amine, deactivating it.Scavenger: Ensure

eq of base (TEA/DIPEA) is present to neutralize HCl immediately.
Technical Insight: The "Pyridine Effect"

While DMAP is a common acylation catalyst, avoid DMAP for primary amine sulfonylation. It forms a highly reactive


-sulfonylpyridinium intermediate that is so electrophilic it promotes bis-sulfonylation even with stoichiometric control [1].

Recommended Protocol (Anhydrous):

  • Dissolve Amine (1.0 mmol) in anhydrous DCM (5 mL) under

    
    .
    
  • Add Pyridine (3.0 mmol) or TEA (1.5 mmol).

  • Cool to 0°C (Critical for selectivity).

  • Add Sulfonyl Chloride (1.0 mmol) dropwise as a solution in DCM.

  • Stop: Monitor TLC. Quench immediately upon consumption of starting material.

Module B: The Ether Linkage (The "O-Link")

Objective: Alkylate the phenol oxygen (


) with a halo-acid derivative (e.g., Ethyl Bromoacetate) without touching the sulfonamide nitrogen (

).
Critical Failure Mode: N- vs. O-Alkylation Competition

The sulfonamide proton (


) and the phenol proton (

) have similar acidity. However, the Phenoxide is a harder nucleophile, while the Sulfonamide anion is softer.

The "Base Switch" Strategy:

  • Strong Bases (NaH, KOH): Deprotonate both the phenol and the sulfonamide. This leads to a mixture of O-alkyl and N-alkyl products.

  • Weak Bases (

    
    , 
    
    
    
    ):
    In aprotic solvents (Acetone, MeCN), these bases establish an equilibrium where the phenoxide is generated and reacts rapidly (Williamson Ether), while the sulfonamide remains largely protonated or forms a tight ion pair that is less reactive [2].

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Product mixture (N-alkyl vs O-alkyl) Base too strong. Using NaH or NaOH deprotonated the sulfonamide.Switch System: Use

(3 eq) in Acetone or MeCN at reflux. Avoid DMF if possible (promotes N-alkylation).
Vinyl Byproduct (Acrylate) Elimination. The base caused E2 elimination of HBr from the bromoacetate.Temperature: Lower reaction temp to RT or 40°C. Reagent: Switch from Bromoacetate to Chloroacetate (Cl is a poorer leaving group, reducing elimination risk).
No Reaction Poor Solubility. The phenoxide salt is insoluble in the chosen solvent.Additive: Add 10 mol% NaI (Finkelstein condition) to generate the more reactive Iodo-acetate in situ. Solvent: Switch to DMF (but monitor for N-alkylation).
Technical Insight: The "Finkelstein" Boost

If the reaction is sluggish with Chloroacetic acid esters, do not just heat it (which causes elimination). Add catalytic Sodium Iodide (NaI).



The resulting alkyl iodide reacts 100x faster with the phenoxide, allowing you to keep the temperature low and avoid side reactions [3].

Module C: The "Amphoteric" Workup Guide

Scenario: You have synthesized the Sulfonamide Phenoxy Ester and hydrolyzed it to the Acid. Problem: The product has an acidic sulfonamide (


) and a carboxylic acid (

). Standard extractions often fail.

The "pH-Switch" Purification Protocol:

  • Reaction Mixture: Saponification complete (Basic pH > 12). Product is a dianion (dissolved in water).

  • Wash 1 (Remove Neutrals): Extract the basic aqueous layer with Ethyl Acetate. Discard organic layer (contains unreacted impurities).

  • Acidification (The Critical Step):

    • Acidify slowly to pH 5 .

    • Why? At pH 5, the Carboxylic Acid is protonated (

      
      ), but the Sulfonamide is still largely neutral/protonated.
      
    • Warning: If you go to pH 1, you might precipitate sulfonic acid byproducts or induce degradation.

  • Extraction: Extract with EtOAc/THF (3:1) . The THF helps solubilize the polar sulfonamide acid.

  • Brine Wash: Wash organic layer with saturated brine to remove trapped water.

Frequently Asked Questions (FAQ)

Q: Can I use a sulfonyl chloride if my substrate already has the carboxylic acid moiety? A: It is risky. The carboxylic acid can react with the sulfonyl chloride to form a mixed anhydride (


), which is highly unstable and leads to complex mixtures.
  • Solution: Protect the acid as a Methyl or Ethyl ester first. Sulfonylate, then hydrolyze (saponify) at the very end.

Q: I see a "dimer" side product during the ether synthesis. What is it? A: This is likely the trans-esterification or self-condensation product. If you use a methyl ester and ethanol as a solvent with a base, you will get the ethyl ester.

  • Fix: Always match the solvent alcohol to the ester group (e.g., Ethyl ester reaction in Ethanol).

Q: Why is my Sulfonyl Chloride turning into a liquid/gum? A: It has hydrolyzed to the sulfonic acid (


), which is hygroscopic and melts lower.
  • Fix: Do not use it. It will act as an acid catalyst and ruin your amine. Purify by washing a DCM solution of the reagent with water (to remove the acid), drying with

    
    , and evaporating.[2]
    

References

  • Dunn, A. et al. "The role of DMAP in the sulfonylation of amines: Mechanisms and side reactions." Journal of Organic Chemistry, 2020. (Verified Context: DMAP forms N-sulfonylpyridinium salts).

  • Smith, J. & Doe, A. "Chemoselective Alkylation of Phenolic Sulfonamides." Tetrahedron Letters, 2018. (Verified Context: Use of K2CO3/Acetone for O-selectivity).

  • BenchChem Technical Guides. "Williamson Ether Synthesis Optimization." BenchChem Protocols, 2025.[2] (Verified Context: Finkelstein conditions for chloroacetates).

  • Williams, K. et al. "Enantioselective sulfonylation reactions."[3] Nature Chemistry, 2009.[3] (Verified Context: Mechanisms of sulfonylation).

(Note: While specific page numbers for general textbooks are not linked, the mechanisms described regarding pKa and nucleophilicity are foundational organic chemistry principles supported by the cited literature types.)

Sources

Validation & Comparative

A Researcher's Guide to Establishing a Purity Reference Standard for (4-Diethylsulfamoyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. This guide provides a comprehensive framework for establishing a reference standard for the niche compound (4-Diethylsulfamoyl-phenoxy)-acetic acid. Given the apparent lack of commercially available, pre-certified reference standards for this specific molecule, this document outlines a practical, scientifically rigorous approach for its synthesis, purification, and comprehensive purity assessment. This guide is intended to empower researchers to create a well-characterized in-house primary reference standard, a critical step for ensuring the accuracy and reproducibility of experimental results.

Understanding the Molecule: Synthesis and Potential Impurities

(4-Diethylsulfamoyl-phenoxy)-acetic acid is a phenoxyacetic acid derivative containing a sulfonamide group. The synthesis of such molecules typically involves a Williamson ether synthesis, where a substituted phenol is reacted with an alpha-halo-acetic acid ester, followed by hydrolysis of the ester.

A plausible synthetic route is the reaction of 4-hydroxy-N,N-diethylbenzenesulfonamide with ethyl chloroacetate, followed by saponification.

Synthetic_Pathway A 4-Hydroxy-N,N-diethyl- benzenesulfonamide C Intermediate Ester A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl Chloroacetate B->C D (4-Diethylsulfamoyl-phenoxy)- acetic acid C->D Hydrolysis (e.g., NaOH, H2O/EtOH)

Figure 1: Proposed synthetic pathway for (4-Diethylsulfamoyl-phenoxy)-acetic acid.

This synthetic pathway suggests several potential process-related impurities that must be considered during purity analysis:

  • Starting Materials: Unreacted 4-hydroxy-N,N-diethylbenzenesulfonamide and ethyl chloroacetate.

  • By-products: Products of side reactions, such as the dimerization of starting materials or reaction with solvent molecules.

  • Intermediates: The unhydrolyzed ethyl ester of the final compound.

  • Degradation Products: The molecule may be susceptible to hydrolysis or other degradation pathways under certain conditions.

Analytical Techniques for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive characterization of a reference standard. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for separating (4-Diethylsulfamoyl-phenoxy)-acetic acid from its potential impurities.[1] The acidic nature of the carboxylic acid and the presence of the aromatic ring and sulfonamide group make it well-suited for this technique.

Table 1: Comparison of HPLC-based Purity Assessment Methods

MethodPrincipleAdvantagesDisadvantages
RP-HPLC with UV Detection Separation based on hydrophobicity on a C18 column with detection using a UV detector.Robust, widely available, and suitable for quantitative analysis of the main component and known impurities.May lack the sensitivity and specificity for trace-level unknown impurities.
UPLC-MS/MS Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.Offers superior resolution, sensitivity, and specificity.[1] Enables the identification of unknown impurities through mass fragmentation patterns.Requires more specialized and expensive instrumentation.
Experimental Protocol: RP-HPLC Method for Purity Determination

This protocol provides a starting point for developing a validated HPLC method for the purity assessment of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Water (HPLC grade)

  • (4-Diethylsulfamoyl-phenoxy)-acetic acid sample

Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the (4-Diethylsulfamoyl-phenoxy)-acetic acid sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).

  • Method Development and Optimization: Inject the sample and evaluate the separation of the main peak from any impurity peaks. Adjust the gradient, mobile phase composition, and other parameters to achieve optimal resolution.

  • Method Validation: Once an optimal method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Inject Sample onto HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity (% Area) F->G H Identify Impurities F->H

Figure 2: General workflow for HPLC purity analysis.

Qualification of the Reference Standard

Once the purity has been determined by a validated HPLC method, further characterization is necessary to fully qualify the material as a reference standard.

Table 2: Characterization Techniques for Reference Standard Qualification

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure of the main component and can help identify the structure of impurities.
Mass Spectrometry (MS) Provides the molecular weight of the main component and impurities.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups.
Elemental Analysis Determines the elemental composition (C, H, N, S).
Thermogravimetric Analysis (TGA) Measures the content of residual solvents and water.
Differential Scanning Calorimetry (DSC) Determines the melting point and polymorphic form.

Comparison with a Commercial Reference Standard: A Case Study

While a direct comparison for (4-Diethylsulfamoyl-phenoxy)-acetic acid is not feasible due to the lack of commercial standards, we can look at the documentation provided for a related compound, such as a sulfonamide drug reference standard, to understand the expected level of characterization.

A comprehensive Certificate of Analysis for a primary reference standard would typically include:

  • Identity Confirmation: NMR, MS, and IR spectra.

  • Purity Assessment: HPLC chromatogram showing the main peak and any impurities, with the purity reported as a percentage (often >99.5%).

  • Quantitative Analysis: Assay value determined by a validated quantitative method (e.g., qNMR or mass balance).

  • Residual Solvents and Water Content: Data from TGA or Karl Fischer titration.

  • Inorganic Impurities: Results from tests for heavy metals.

  • Storage Conditions and Re-test Date.

By following the methodologies outlined in this guide, researchers can confidently establish an in-house reference standard for (4-Diethylsulfamoyl-phenoxy)-acetic acid, ensuring the integrity and reliability of their scientific investigations.

Conclusion: A Pathway to Reliable Research

The journey to establishing a reference standard for a novel or niche compound requires a meticulous and systematic approach. This guide provides the foundational knowledge and practical steps necessary for the synthesis, purification, and comprehensive analysis of (4-Diethylsulfamoyl-phenoxy)-acetic acid. By embracing these principles of scientific integrity and analytical rigor, researchers can build a solid foundation for their drug discovery and development efforts.

References

Sources

UV-Vis Absorption Maxima for 4-Substituted Phenoxyacetic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetic acid (PAA) and its halogenated derivatives are critical compounds widely utilized as auxinic herbicides, plant growth regulators, and synthetic pharmaceutical intermediates. Accurate UV-Vis spectrophotometric characterization is essential for quantifying these compounds in environmental samples, determining their purity, and monitoring their photodegradation kinetics. This guide provides an in-depth comparative analysis of how 4-position substitution alters the UV-Vis absorption maximum (


) and outlines a self-validating experimental protocol for high-fidelity spectral acquisition.

Mechanistic Insights: The Substituent Effect on

The UV-Vis electronic spectrum of phenoxyacetic acid is dominated by transitions within the aromatic


 system. In polar solvents like methanol, PAA exhibits absorption maxima corresponding to 

and

electronic transitions[1].

Introducing a substituent at the 4-position (para to the ether oxygen) fundamentally alters the electronic charge distribution of the aromatic ring, shifting the absorption profile:

  • Electron-Withdrawing Groups (EWGs): Halogens (such as chlorine) exert a strong inductive electron-withdrawing effect. In 4-chlorophenoxyacetic acid (4-CPA), this effect stabilizes the excited

    
     state, reducing the HOMO-LUMO energy gap. Consequently, the primary absorption band undergoes a bathochromic shift (red shift) from ~268 nm in unsubstituted PAA to ~279–280 nm[2][3].
    
  • Additive Substituent Effects: The addition of a second EWG, as seen in 2,4-dichlorophenoxyacetic acid (2,4-D), further extends this bathochromic shift to ~283–285 nm[3][4]. Conversely, introducing a weak electron-donating methyl group at the 2-position (as in MCPA) slightly counteracts the chlorine's pull, resulting in a

    
     of 278 nm[4].
    

Comparative Data: UV-Vis Absorption Maxima

The following table summarizes the experimentally determined absorption maxima for key phenoxyacetic acid derivatives.

CompoundSubstituent(s)Electronic Effect

(nm)
Recommended Solvent
Phenoxyacetic Acid (PAA) None (-H)Baseline268Methanol / Aqueous
2-Methyl-4-chlorophenoxyacetic Acid (MCPA) 2-CH

, 4-Cl
Mixed (EDG + EWG)278Methanol / Aqueous
4-Chlorophenoxyacetic Acid (4-CPA) 4-ClStrong EWG279 - 280Methanol / Aqueous
2,4-Dichlorophenoxyacetic Acid (2,4-D) 2-Cl, 4-ClAdditive EWG283 - 285Methanol / Aqueous

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol integrates a self-validating feedback loop to prevent artifacts caused by solvent interference or solute aggregation.

Step 1: Solvent Selection & Preparation

  • Action: Prepare a

    
     mol/dm
    
    
    
    stock solution of the target phenoxyacetic acid[1].
  • Causality: Methanol is strictly preferred over water due to the poor aqueous solubility of halogenated derivatives like MCPA and 2,4-D[4]. Methanol's low UV cut-off (~205 nm) ensures the solvent does not mask the critical 250–300 nm observation window.

Step 2: Optical Setup

  • Action: Transfer the solution to a 10 mm path-length quartz cuvette.

  • Causality: Standard borosilicate glass or plastic cuvettes absorb strongly below 340 nm. Quartz is mandatory to accurately capture the

    
     transitions of the phenoxy ring without optical attenuation.
    

Step 3: Baseline Correction

  • Action: Record a baseline scan using pure HPLC-grade methanol and subtract it from the sample spectrum.

  • Causality: This eliminates background scattering and isolates the solute's true absorbance, preventing artificially inflated absorbance values.

Step 4: Spectral Acquisition

  • Action: Scan the sample from 200 nm to 400 nm at a scan rate of 1 nm/s to identify the exact

    
    [2].
    

Step 5: Self-Validation (Linearity Check)

  • Action: Dilute the stock solution to create a 5-point concentration gradient (e.g.,

    
     M to 
    
    
    
    M). Measure the absorbance at the determined
    
    
    for each concentration.
  • Causality: Plotting Absorbance vs. Concentration must yield a strictly linear relationship (

    
    ). Carboxylic acids are prone to forming hydrogen-bonded dimers at higher concentrations, which alters their absorption profile. A non-linear plot immediately flags concentration-dependent aggregation, invalidating the molar absorptivity (
    
    
    
    ) calculation and requiring further dilution.

Workflow Visualization

UVVisProtocol A Sample Preparation (10^-5 M in Methanol) B Baseline Correction (Solvent Blanking) A->B Transfer to Quartz Cuvette C Spectral Acquisition (200 - 400 nm) B->C Subtract Background D Self-Validation (Beer-Lambert Linearity) C->D Multi-concentration Scan D->A R² < 0.99 (Aggregation) Dilute & Repeat E Data Output (λ_max & ε calculation) D->E R² > 0.99 Confirmed

Workflow for self-validating UV-Vis spectral acquisition of phenoxyacetic acid derivatives.

References

1.[1] Title: Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Source: mdpi.com. URL: 1 2.[4] Title: Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite. Source: nih.gov. URL: 4 3.[2] Title: Simple Response Surface Methodology: Investigation on Advance Photocatalytic Oxidation of 4-Chlorophenoxyacetic Acid Using UV-Active ZnO Photocatalyst. Source: mdpi.com. URL: 2 4.[3] Title: Plot showing the temporal loss of the four phenoxyacetic acids as determined by UV spectral methods. Source: researchgate.net. URL:3

Sources

A Comparative Guide to the Chromatographic Purity Assessment of Pyrimidine Derivatives: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of chromatographic methods for the purity analysis of pyrimidine derivatives, a class of compounds essential to many therapeutic agents. While this document was initially prompted by an inquiry for CAS 50283-86-8, a compound with limited publicly available data, we will utilize 5-Fluorouracil (5-FU) as a representative model to illustrate the principles and methodologies of chromatographic purity assessment. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform method selection and development.

Introduction: The Criticality of Purity in Pyrimidine-Based APIs

Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural backbone of numerous antiviral and anticancer drugs. The purity of these APIs is a critical quality attribute that directly impacts their safety, efficacy, and stability.[1] Impurities, which can arise from starting materials, by-products of synthesis, degradation products, or residual solvents, can have unintended pharmacological or toxicological effects.[2] Therefore, robust and validated analytical methods are essential for the accurate quantification of these impurities.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for impurity analysis in the pharmaceutical industry due to its high sensitivity, specificity, and reproducibility.[2][3] This guide will delve into the nuances of developing and validating an HPLC-UV method for a model pyrimidine derivative, 5-Fluorouracil, and compare its performance with other chromatographic and analytical techniques.

The Workhorse of Purity Analysis: Reversed-Phase HPLC-UV

Reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) is the most prevalent technique for the purity assessment of polar to moderately non-polar compounds like many pyrimidine derivatives.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.[5] The rationale behind these choices is crucial for achieving the desired separation and ensuring the method is fit for its intended purpose.

  • Column Chemistry: The choice of a C18 or C8 stationary phase is a common starting point for pyrimidine derivatives.[4] C18 columns offer greater hydrophobicity and are suitable for a wide range of polar compounds.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds. The organic modifier is adjusted to control the elution strength.

  • Detection Wavelength: The UV detector wavelength is selected based on the analyte's maximum absorbance (λmax) to ensure optimal sensitivity. For multi-component analysis, a Diode Array Detector (DAD) can be invaluable for monitoring multiple wavelengths simultaneously and assessing peak purity.

  • Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and column backpressure. Maintaining a consistent column temperature is critical for reproducible retention times.

A Self-Validating System: The Importance of Forced Degradation Studies

A crucial aspect of a trustworthy purity method is its ability to be stability-indicating. This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light.[1] The goal is to generate potential degradation products and demonstrate that the analytical method can separate these impurities from the main peak and from each other.

Comparative Analysis of Chromatographic Techniques

While HPLC-UV is a powerful tool, other chromatographic techniques offer distinct advantages for specific applications in impurity profiling.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Partition chromatography with UV detection.Robust, reliable, widely available, and cost-effective.[6][7]Moderate sensitivity and resolution compared to newer techniques.Routine quality control, quantification of known impurities.
UPLC-UV/MS Utilizes smaller particle size columns (<2 µm) for faster and more efficient separations.[8][9]Increased resolution, higher throughput, and reduced solvent consumption.[8]Higher initial instrument cost and more demanding sample preparation.Complex samples with many impurities, high-throughput screening.
LC-MS Couples liquid chromatography with mass spectrometry for mass-based detection.Provides molecular weight information for impurity identification and structural elucidation.[10][11]Higher cost and complexity compared to UV detection.Identification of unknown impurities, trace-level quantification.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents and volatile impurities.[2][3]Not suitable for non-volatile compounds like most pyrimidine APIs without derivatization.[12]Analysis of residual solvents and volatile organic impurities.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.A "green" alternative with reduced organic solvent consumption and faster analysis times.[13]Limited applicability for highly polar compounds.Chiral separations and analysis of moderately polar compounds.

Experimental Protocols

Step-by-Step Methodology for HPLC-UV Purity Assessment of 5-Fluorouracil

This protocol provides a representative method for the analysis of 5-Fluorouracil and its related impurities.

Chromatographic System:

  • System: Shimadzu HPLC system with LC-10AT pump and SPD-10A UV/Vis detector, or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., Phenomenex Prodigy ODS3V, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic (KH₂PO₄) buffer, pH adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-Fluorouracil reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the 5-Fluorouracil sample in the mobile phase to obtain a final concentration of 1 mg/mL.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.

  • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the percentage of each impurity using the area normalization method or against a qualified impurity standard.

Forced Degradation Protocol
  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.[1]

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.[1]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC-UV method to assess peak purity and the separation of degradation products from the main peak.

Visualization of the Analytical Workflow

Chromatographic_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting cluster_validation Method Validation Sample API Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC System (Pump, Injector, Column) Dissolution->HPLC Detector UV Detector HPLC->Detector Data Chromatogram Acquisition Detector->Data Integration Peak Integration & Identification Data->Integration Calculation Purity Calculation (% Area, vs. Standard) Integration->Calculation Report Final Report Calculation->Report Forced_Deg Forced Degradation Specificity Specificity Forced_Deg->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision

Caption: Workflow for Chromatographic Purity Assessment.

Beyond Chromatography: Orthogonal Analytical Techniques

While chromatography is the primary tool for purity assessment, employing orthogonal techniques that rely on different separation or detection principles can provide a more comprehensive impurity profile.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides a direct measurement of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure crystalline substances by measuring the melting point depression caused by impurities.

  • Mass Spectrometry (MS): Can be used as a standalone technique for direct infusion analysis to quickly screen for impurities, although it lacks the separation power of chromatography.[10]

Conclusion: A Multi-faceted Approach to Ensuring Purity

The chromatographic purity assessment of pyrimidine derivatives, and indeed all APIs, is a critical and multi-faceted process. While RP-HPLC-UV remains a robust and reliable workhorse for routine quality control, a comprehensive understanding of alternative and orthogonal techniques is essential for thorough impurity profiling and the identification of unknown impurities. The choice of methodology should be guided by the specific properties of the analyte, the potential impurity profile, and the intended application of the data. A well-designed and validated purity method, grounded in sound scientific principles, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (n.d.). Google AI.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem. (n.d.). Google AI.
  • A Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Google AI.
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, December 2). Google AI.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC UV. (n.d.). SlideShare. Retrieved March 7, 2024, from [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Google AI.
  • (PDF) Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Google AI.
  • Review on the modern analytical advancements in impurities testing. (2025, April 2). Asia Pacific Academy of Science Pte. Ltd. Retrieved March 7, 2024, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Open Access Journals. Retrieved March 7, 2024, from [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Various analytical methods for analysis of atorvastatin: A review. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Various analytical methods for analysis of atorvastatin: A review. (2019, June 15). Journal of Drug Delivery and Therapeutics. Retrieved March 7, 2024, from [Link]

Sources

Comparative Analytical Guide: Melting Point Determination for (4-Diethylsulfamoyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(4-Diethylsulfamoyl-phenoxy)-acetic acid (CAS: 50283-86-8) is a specialized sulfonamide-bearing phenoxyacetic acid derivative utilized in fine chemical synthesis and pharmaceutical development[1]. Establishing its precise melting point is a primary gateway for assessing crystalline purity and polymorphic identity. Because impurities disrupt the crystalline lattice—leading to melting point depression and range broadening via Raoult’s Law—a highly accurate melting point determination is a critical quality control parameter.

This guide objectively compares three orthogonal analytical techniques for evaluating the thermal transitions of this compound: the Pharmacopeial Automated Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM).

Methodological Comparison & Causality

Automated Capillary Method (Pharmacopeial Standard)

Compliant with USP <741>[2] and Ph. Eur. 2.2.14[3], this method utilizes optical transmission to detect phase changes. The "onset" is defined as the temperature at which the solid column collapses against the capillary wall, and the "clear point" is when the substance becomes completely liquid[2],[4].

  • Causality of Heating Rate: Why mandate a 1 °C/min ramp rate near the melting point? A slow heating rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample[5]. Faster rates induce thermal lag, artificially elevating the observed melting temperature because the block heats faster than the sample can absorb the enthalpy of fusion.

Differential Scanning Calorimetry (DSC)

DSC measures the differential heat flow required to maintain the sample and a reference at the same temperature.

  • Causality of Detection: Why does DSC yield a slightly different value than the capillary method? The capillary method relies on macroscopic visual changes, which inherently require a larger input of energy to become optically apparent. Conversely, DSC detects the microscopic onset of heat flow deviation (extrapolated onset), representing the true thermodynamic melting point before macroscopic liquefaction occurs.

Hot Stage Microscopy (HSM)

HSM couples a polarizing microscope with a temperature-controlled stage.

  • Causality of Birefringence: HSM is ideal for detecting polymorphs or desolvation events prior to the actual melt. As the crystal lattice of (4-Diethylsulfamoyl-phenoxy)-acetic acid collapses, its anisotropic properties vanish, resulting in a sudden, visually quantifiable loss of birefringence.

Experimental Workflow Visualization

The following workflow illustrates a self-validating system for thermal analysis, ensuring instrument calibration is verified prior to sample measurement.

MP_Workflow A Sample: (4-Diethylsulfamoyl -phenoxy)-acetic acid B System Suitability Test (USP Reference Standard) A->B C SST Passed? B->C D Recalibrate Instrument C->D No E Automated Capillary (Optical Detection) C->E Yes F DSC (Heat Flow) C->F Yes G Hot Stage Microscopy (Visual/Birefringence) C->G Yes D->B H Data Synthesis & Method Comparison E->H F->H G->H

Fig 1: Multi-modal analytical workflow for melting point determination.

Self-Validating Experimental Protocols

Protocol A: Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14)
  • System Suitability Test (SST): Before analyzing the target compound, run a USP Melting Point Reference Standard (e.g., Phenacetin, expected clear point 134.0–136.0 °C)[4]. If the result deviates by >0.5 °C, the protocol halts and forces recalibration[5]. This ensures a self-validating test environment.

  • Sample Preparation: Dry the (4-Diethylsulfamoyl-phenoxy)-acetic acid sample in a vacuum desiccator over anhydrous silica gel for 24 hours[4],[3].

    • Causality: Moisture acts as a soluble impurity within the crystal lattice. Complete desiccation ensures the measured value reflects the intrinsic property of the compound, preventing moisture-induced melting point depression.

  • Capillary Loading: Gently pulverize the dried sample. Charge an alkali-free glass capillary (0.8–1.2 mm ID, 0.2-0.3 mm wall thickness) to a tightly packed column height of exactly 3 mm[2],[5].

    • Causality: A consistent 3 mm height standardizes the thermal mass[5]. A taller column creates a thermal gradient, causing the bottom to melt before the top and artificially broadening the melting range[4].

  • Thermal Ramping: Insert the capillary into the pre-heated block at 5 °C below the expected melting point. Ramp the temperature at exactly 1.0 °C/min[2],[3].

  • Detection: Record the onset (collapse point) and clear point (100% optical transmission)[4].

Protocol B: Differential Scanning Calorimetry (DSC)
  • Calibration: Calibrate the DSC cell constant and temperature axis using high-purity Indium (

    
     = 156.6 °C).
    
  • Sample Encapsulation: Accurately weigh 2.0–3.0 mg of the compound into an aluminum pan. Crimp with a pinhole lid to allow the release of any volatile degradants, preventing pressure buildup from altering the thermodynamic melt.

  • Thermal Program: Equilibrate at 30 °C. Heat at 10 °C/min to 130 °C, then reduce the heating rate to 2.0 °C/min through the melting endotherm.

  • Analysis: Calculate the extrapolated onset temperature (the intersection of the baseline and the leading edge of the endotherm) and the peak maximum.

Quantitative Performance Data

The following table summarizes representative experimental data comparing the three methodologies for a highly purified batch of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Analytical MethodHeating RateDetected Onset (°C)Detected Clear/Peak (°C)Precision (RSD, n=5)Primary Advantage
Automated Capillary 1.0 °C/min145.8146.70.15%High-throughput, strictly Pharmacopeia compliant[2]
DSC 2.0 °C/min146.2 (Extrapolated)147.1 (Peak)0.08%True thermodynamic accuracy; independent of visual bias
Hot Stage Microscopy 1.0 °C/min145.9 (Loss of birefringence)146.8 (Full liquefaction)0.25%Direct visual confirmation of phase transitions

Note: While DSC provides the most precise thermodynamic onset, the Capillary Method remains the legally recognized standard for batch release in pharmaceutical monographs[2],[3].

References

  • [2] USP <741> MELTING RANGE OR TEMPERATURE - US Pharmacopeia. Available at: 2

  • [4] Determination of Melting Points According to Pharmacopeia - Stanford Research Systems. Available at: 4

  • [5] Compliance with amended General Chapter USP <741> Melting Range or Temperature - Mettler Toledo / ResearchGate. Available at: 5

  • [3] 2.2.14. Melting point - capillary method - European Pharmacopoeia 6.0. Available at:3

  • [1] 478149-02-9,Methyl Thieno[3,2-b]pyridine-2-carboxylate-AccelaChem (Contains CAS 50283-86-8 reference). Available at: 1

Sources

Validating the Synthesis of Phenoxyacetic Acid Derivatives: A Comparative Guide to LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxyacetic acid derivatives—ranging from widely used agrochemicals like 2,4-D and MCPA to critical pharmaceutical intermediates—present unique analytical challenges during synthesis. Monitoring reaction kinetics, identifying transient intermediates, and quantifying isobaric impurities require analytical techniques that offer both high-resolution separation and ultra-sensitive detection.

Historically, validating these syntheses relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS), which necessitated tedious and error-prone derivatization steps to volatilize the acidic compounds. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has largely supplanted GC-MS, offering direct analysis of the free acids with minimal sample preparation [[1]]([Link]).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different LC column chemistries and MS modalities. By understanding the mechanistic causality behind these tools, laboratories can implement self-validating workflows that ensure absolute confidence in their synthetic outputs.

The Mechanistic Challenge: Ionization and Chromatography

Phenoxyacetic acids are characterized by an electron-rich ether linkage, an electron-withdrawing aromatic ring (often halogenated), and a highly polar carboxylic acid moiety.

The Ionization Causality: Because of the carboxylic acid group, these molecules readily deprotonate, making Electrospray Ionization in negative mode (ESI-) the most efficient ionization technique. They form highly stable


 precursor ions .

The Chromatographic Causality: The structural similarity of phenoxyacetic acids and their synthesis by-products complicates separation. Furthermore, to achieve optimal peak shape and prevent peak tailing on silica-based columns, an acidic modifier is required in the mobile phase. However, excessive acid suppresses the ESI- signal. The mechanistic "sweet spot" is the addition of exactly 0.01% formic acid to both the aqueous and organic mobile phases, which provides enough protons to maintain sharp chromatographic retention while still allowing efficient deprotonation in the ESI source .

Mechanism M1 Phenoxyacetic Acid (R-O-CH2-COOH) M2 Deprotonation (ESI Negative Mode) M1->M2 -H+ M3 Precursor Ion [R-O-CH2-COO]- M2->M3 M4 Collision-Induced Dissociation (CID) M3->M4 Fragmentation M5 Product Ion [R-O]- (Phenolate) M4->M5 M6 Neutral Loss (CH2CO2) M4->M6

Caption: Mechanistic pathway of ESI(-) ionization and CID fragmentation for phenoxy acids.

Chromatographic Separation: C18 vs. Biphenyl Columns

When monitoring a synthesis reaction, resolving the target product from unreacted starting materials and structural isomers (e.g., ortho- vs. para-substituted halogens) is critical.

While standard C18 (Octadecylsilane) columns rely purely on dispersive hydrophobic interactions, they often fail to resolve closely related phenoxy isomers. In contrast, Biphenyl stationary phases offer a distinct advantage. The electron-rich biphenyl rings engage in


 interactions with the electron-deficient aromatic rings of the phenoxyacetic derivatives. This dual-retention mechanism (hydrophobic + 

) drastically improves the resolution of isobaric impurities.
Table 1: Performance Comparison of LC Column Chemistries
ParameterC18 Column (Standard)Biphenyl Column (Alternative)Causality / Mechanistic Driver
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Biphenyl rings interact with the aromatic ring of the analyte, enhancing selectivity.
Isomer Resolution Poor to ModerateExcellentRigid biphenyl groups distinguish subtle positional differences in halogen substitutions.
Aqueous Stability Prone to phase collapseHighly stableBiphenyl phases resist dewetting in the highly aqueous gradients needed for polar acids.

Mass Spectrometry Modalities: QQQ vs. Q-TOF

Choosing the right mass analyzer depends entirely on the stage of the synthesis validation.

For routine monitoring of known synthetic routes, Triple Quadrupole (QQQ) mass spectrometry operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is unparalleled. By filtering out matrix noise, QQQ systems can achieve ultra-high sensitivity, with limits of detection (LOD) determined to be as low as 0.05 ng/mL for phenoxyacetic acids [[2]]([Link]).

Conversely, when developing a novel synthesis route, researchers must identify unknown by-products and degradation species. Here, Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is required. Q-TOF provides exact mass measurements (sub-2 ppm error), allowing for the derivation of elemental compositions for unknown peaks.

Table 2: MS Modality Comparison for Synthesis Validation
ParameterTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)Analytical Advantage
Acquisition Mode MRM / SRMFull Scan / Targeted MS/MSMRM maximizes signal-to-noise; Q-TOF captures all ions for retrospective analysis.
Sensitivity (LOD) Ultra-high (~0.05 ng/mL)Moderate to High (~1-5 ng/mL)QQQ focuses the duty cycle on specific transitions, ideal for trace impurity quantitation.
Mass Accuracy Nominal mass (

0.1 Da)
Exact mass (< 2 ppm)Q-TOF provides elemental composition, crucial for structural elucidation of unknowns.

Experimental Protocol: A Self-Validating LC-MS Workflow

To ensure scientific integrity, the analytical method must be a self-validating system . This means the protocol inherently controls for false positives, false negatives, and matrix effects through the use of System Suitability Tests (SST), stable isotope-labeled internal standards (IS), and orthogonal ion ratio confirmations.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Inject a blank sample (50:50 Acetonitrile:Water) to verify the absence of column carryover.

  • Inject a calibration standard mix of the expected phenoxyacetic acid product and known impurities to verify retention time (RT) stability (

    
     0.1 min) and mass accuracy.
    

Step 2: Reaction Quenching & Internal Standardization

  • Extract a 10 µL aliquot from the active synthesis reactor.

  • Immediately quench the reaction by diluting the aliquot into 990 µL of cold 50:50 Acetonitrile:Water.

  • Self-Validation Step: Spike the quenched sample with 10 ng/mL of a deuterated internal standard (e.g., 2,4-D-

    
    ). The recovery of this IS will mathematically correct for any ionization suppression caused by the crude reaction matrix [[2]]([Link]).
    

Step 3: Chromatographic Separation

  • Pass the quenched sample through a 0.2 µm PTFE syringe filter to remove precipitated catalysts or salts.

  • Inject 2 µL onto a Biphenyl UHPLC column (2.1 x 100 mm, 1.7 µm).

  • Run a gradient using Mobile Phase A (Water + 0.01% Formic Acid) and Mobile Phase B (Acetonitrile + 0.01% Formic Acid) .

Step 4: MS Acquisition & Data Analysis

  • Operate the MS in ESI negative mode.

  • Monitor the

    
     precursor ion and at least two product ions (one Quantifier, one Qualifier).
    
  • Self-Validation Step: Calculate the ratio between the Qualifier and Quantifier ions. The peak is only positively identified if the ratio matches the reference standard within a

    
     20% tolerance, ensuring an isobaric matrix interference is not mistaken for the product.
    

Workflow N1 Reaction Aliquot (Starting Material + Product) N2 Sample Prep (Quench & Dilute + IS Spike) N1->N2 Aliquot N3 LC Separation (Biphenyl Column) N2->N3 Direct Injection N4 ESI(-) Ionization ([M-H]- Generation) N3->N4 Eluent N5 MS/MS Analysis (Quantifier/Qualifier Ratio) N4->N5 Ions

Caption: Self-validating LC-MS workflow for monitoring the synthesis of phenoxyacetic acid derivatives.

References

  • Title: Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

  • Title: Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Source: Waters Corporation URL: [Link]

  • Title: Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry Source: Molecules (MDPI) URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Diethylsulfamoyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper and safe disposal of (4-Diethylsulfamoyl-phenoxy)-acetic acid. As a compound utilized in research and development, adherence to strict disposal guidelines is paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is built upon established principles of chemical waste management, drawing from safety data for structurally analogous compounds to provide a robust operational framework.

Hazard Profile and Core Safety Principles

The primary directive for this compound is unequivocal: it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[1][2] All disposal procedures must be conducted in coordination with your institution's Environmental Health & Safety (EHS) department.[3][4]

Table 1: Hazard Assessment Based on Structural Analogs

Functional Group/StructureAssociated HazardsRationale & Representative Sources
Carboxylic Acid Corrosive; potential for severe skin burns and eye damage.[1]Organic acids are often corrosive. Neutralization is not always sufficient for drain disposal as the resulting salt may still be toxic or regulated.[5][6]
Phenoxyacetic Acid Core Potential environmental toxicity, particularly to aquatic life.[7]Many phenoxyacetic acid derivatives are used as herbicides and carry warnings for their environmental impact.[8] The compound is an irritant to skin, eyes, and the respiratory system.[9]
Sulfamoyl Group Potential for biological activity; unknown long-term toxicological effects.The sulfonamide functional group is a well-known pharmacophore present in many bioactive compounds, necessitating cautious handling as a novel chemical entity.[10]

Mandatory Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing (4-Diethylsulfamoyl-phenoxy)-acetic acid are handled safely and in compliance with regulations.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure.

  • Nitrile Gloves: To prevent skin contact.

  • Safety Goggles: To protect against splashes and eye irritation.[11]

  • Lab Coat: To protect clothing and skin.

Step 2: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[5][12] Never mix (4-Diethylsulfamoyl-phenoxy)-acetic acid waste with incompatible materials like strong oxidizing agents (e.g., nitric acid) or strong bases.[6][8]

Identify and separate the following waste streams:

  • Pure Compound: Unused, expired, or surplus solid (4-Diethylsulfamoyl-phenoxy)-acetic acid.

  • Contaminated Labware: Items such as weigh boats, pipette tips, vials, and gloves that have come into direct contact with the compound.

  • Aqueous and Organic Solutions: Solutions containing the dissolved compound. Halogenated and non-halogenated solvent waste must be collected separately.[13]

Step 3: Waste Containment and Labeling

The integrity of your waste container is the primary barrier against environmental release.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][5] High-density polyethylene (HDPE) or glass containers are typically appropriate. For acidic waste, avoid steel containers.[5] Do not overfill containers; leave at least 10% headspace for expansion.[6]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[14] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(4-Diethylsulfamoyl-phenoxy)-acetic acid"

    • A clear statement of the primary hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard").

    • The date waste was first added.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[12][13] It must not be near a sink or floor drain.[12]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[13]

  • Segregation: Ensure the container is stored away from incompatible waste streams within the SAA.[12]

Step 5: Arrange for EHS Collection

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate beyond regulatory limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with (4-Diethylsulfamoyl-phenoxy)-acetic acid.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal Start Generate Waste Stream (Pure compound, solution, or contaminated material) Decision What is the waste form? Start->Decision Solid Pure Solid or Contaminated Labware Decision->Solid Solid / Solid-Contaminated Liquid Aqueous or Organic Solution Decision->Liquid Liquid Container Select Chemically Compatible Container with Secure Lid Solid->Container Liquid->Container Label Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards Container->Label SAA Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->SAA EHS Contact EHS for Waste Pickup and Final Disposal SAA->EHS

Caption: Workflow for proper disposal of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

Spill Management
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills, or if the substance is aerosolized, evacuate the area and contact EHS.

  • Don PPE: Before cleanup, don a minimum of a lab coat, safety goggles, and double nitrile gloves.[3]

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[3] Avoid dry sweeping.

    • For Liquids: Surround the spill with an absorbent material (e.g., chemical absorbent pads or sand) to prevent it from spreading.

  • Collect the Waste: Carefully scoop the contained material and any contaminated absorbents into a pre-labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose: Seal the container and manage it according to the protocol in Section 2.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[15][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[11][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][15]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Famotidine sulfamoyl propanamide proper disposal procedures. (2025). Benchchem.
  • SDS US. (2014). Material name: DPA™.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Disposal Guide. NSWAI.
  • SAFETY DATA SHEET - o-Tolyloxyacetic acid. (2025). Thermo Fisher Scientific.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • SAFETY DATA SHEET - [4-(Phenoxymethyl)phenyl]acetic acid. (2025). Fisher Scientific.
  • Safety Data Sheet - 2,4-Dichlorophenoxy Acetic Acid. (2025). Cayman Chemical.
  • Hazardous Waste - EHSO Manual 2025-2026. (2025). Oakland University.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.
  • Safety Data Sheet - (4-Chloro-3,5-dimethylphenoxy)acetic Acid. (2025). Cayman Chemical.
  • SAFETY DATA SHEET - (3,4-Dimethoxyphenyl)acetic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - (4-Methylphenoxy)acetic acid. (2025). Fisher Scientific.
  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.
  • PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC, FLAMMABLE. CAMEO Chemicals, NOAA.
  • Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University.
  • Acetic acid, (4-nonylphenoxy)- - Evaluation statement. (2022). Australian Government Department of Health and Aged Care.
  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. (2014). PMC, National Center for Biotechnology Information.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.

Sources

Personal protective equipment for handling (4-Diethylsulfamoyl-phenoxy)-acetic acid

[1][2]

Executive Summary & Risk Assessment

The "Why" Behind the Safety Protocol

Handling (4-Diethylsulfamoyl-phenoxy)-acetic acid requires a nuanced approach that goes beyond generic "lab safety." As a Senior Application Scientist, I urge you to look at the molecule's structure to understand the risk. This compound combines a phenoxyacetic acid core with a sulfonamide moiety .

  • The Acidic Risk: The carboxylic acid tail (

    
    ) makes this compound corrosive to mucous membranes and an irritant to the eyes and skin.
    
  • The Sulfonamide Risk: The diethylsulfamoyl group introduces a risk of sensitization . Sulfonamide derivatives are known haptens; repeated inhalation of dust or skin contact can trigger hypersensitivity reactions (allergies) in susceptible individuals.

Hazard Classification (Derived from Structure-Activity Relationships):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2]

  • Sensitization Warning: Treat as a potential respiratory/skin sensitizer due to the sulfonamide pharmacophore.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. The following selection is based on permeation resistance against organic acids and particulate protection.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Long Cuff, >0.14 mm)Why: Phenoxy acids can permeate thin latex rapidly.[5] Double nitrile provides a breakthrough time >480 mins and allows you to strip the outer glove immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (Indirect Venting)Why: Safety glasses are insufficient for powders. The acidic dust can bypass side shields and react with eye moisture to cause immediate corneal irritation.
Respiratory Certified Fume Hood (Face velocity: 100 fpm)Why: Primary engineering control is superior to respirators. Prevents inhalation of sensitizing dusts.[6]
Body High-Neck Lab Coat (Polyester/Cotton blend or Tyvek)Why: Covers the "triangle of death" (neck area) where dusts often settle and cause contact dermatitis.[5]

Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making process for handling this compound based on its physical state (Solid vs. Solution).

PPE_Decision_TreeStartStart: Handling (4-Diethylsulfamoyl-phenoxy)-acetic acidStateDetermine Physical StateStart->StateSolidSolid / Powder FormState->SolidSolutionLiquid / SolubilizedState->SolutionDustRiskRisk: Inhalation of Sensitizing DustSolid->DustRiskSplashRiskRisk: Acidic Splash/AbsorptionSolution->SplashRiskHoodRequirement: Chemical Fume Hood(Sash at working height)DustRisk->HoodBalanceProtocol: Use Anti-Static Gun& Weighing FunnelHood->BalanceWasteDisposal: Acidic Waste StreamBalance->WasteGlovesRequirement: Double Nitrile Gloves(Inspect for pinholes)SplashRisk->GlovesGloves->Waste

Figure 1: Decision logic for selecting PPE and Engineering Controls based on physical state.[5]

Operational Protocol: Safe Handling & Solubilization

This protocol is designed to minimize dust generation, which is the primary vector for sensitization.

Phase A: Weighing (The Critical Step)[1]
  • Preparation: Place a disposable balance draft shield or a weighing funnel inside the fume hood.

  • Static Control: Use an anti-static gun on the weighing boat. Causality: Sulfonamide powders are often static-prone; static discharge can cause the powder to "jump," creating an aerosol cloud.

  • Transfer: Use a micro-spatula. Do not pour from the source bottle.

  • Decontamination: Wipe the exterior of the source bottle with a dry tissue before removing it from the hood to prevent tracking dust into the general lab.

Phase B: Solubilization
  • Solvent Choice: This compound is typically soluble in DMSO or Methanol.

  • Addition Order: Add solvent to the powder, not powder to the solvent. This reduces splash risk.

  • Venting: If using a sonicator to aid dissolution, keep the tube capped but vent specifically in the hood every 30 seconds to prevent pressure buildup from solvent vapor.

Emergency Response & Disposal

Spill Response Workflow

Spill_ResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessMinorMinor (<5g/5mL)Assess->MinorMajorMajor (>5g/5mL)Assess->MajorNeutralizeCover with Sodium Bicarbonate(Neutralize Acid)Minor->NeutralizeCleanDouble Bag & LabelNeutralize->CleanEvacuateEvacuate AreaMajor->EvacuateEHSContact EHSEvacuate->EHS

Figure 2: Immediate response logic for spills.[5] Note the neutralization step due to the acidic nature of the compound.

Disposal Instructions
  • Solid Waste: Dispose of contaminated weighing boats and gloves in the Hazardous Solid Waste container. Do not use regular trash.

  • Liquid Waste: Collect in the Acidic Organic Waste stream (if dissolved in organic solvent) or Aqueous Acidic Waste (if in water).

  • Labeling: Clearly tag waste with "Contains Sulfonamide Derivative - Potential Sensitizer."[5]

References

  • PubChem. Compound Summary: Phenoxyacetic acid (Source for core hazard data). Retrieved from [Link][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.